Product packaging for 4-Vinylsyringol(Cat. No.:CAS No. 31872-14-7)

4-Vinylsyringol

Cat. No.: B7890379
CAS No.: 31872-14-7
M. Wt: 180.20 g/mol
InChI Key: QHJGZUSJKGVMTF-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-vinylphenol, more widely known as Canolol, is a vinylphenol compound recognized for its significant bioactive potential. It is produced through the decarboxylation of sinapic acid, a process that can occur thermally during the roasting of oilseeds like canola, or via enzymatic pathways using microbial phenolic acid decarboxylases . This compound is a subject of extensive research due to its potent antioxidant and biological activities. Researchers value 2,6-Dimethoxy-4-vinylphenol primarily for its strong radical scavenging properties, which make it a promising agent for investigating oxidative stress in biological systems . Studies have highlighted its potential anti-mutagenic and anticancer activities, with research indicating suppressive effects on gastric carcinogenesis in model organisms . Its antimicrobial properties are also an active area of investigation, as it has been identified as a constituent in plant extracts effective against various bacterial strains . Beyond health sciences, it serves as a valuable biobased intermediate in material science. As a vinylphenol, its structure makes it a candidate for developing sustainable polymers, acting as a bio-based substitute for petro-sourced aromatic monomers . In the flavor and fragrance industry, it is characterized by its phenolic, animal, and leathery odor notes and is used as a flavoring agent in various food categories, though this application is strictly for industrial flavor formulation and not for direct use . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to its safety data sheet for specific hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B7890379 4-Vinylsyringol CAS No. 31872-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol
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InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30865427
Record name 4-Ethenyl-2,6-dimethoxyphenol
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Molecular Weight

180.20 g/mol
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CAS No.

28343-22-8, 31872-14-7
Record name 4-Vinylsyringol
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Record name Vinylsyringol
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Record name 4-Ethenyl-2,6-dimethoxyphenol
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Record name 4-ethenyl-2,6-dimethoxyphenol
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Record name VINYLSYRINGOL
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Foundational & Exploratory

4-Vinylsyringol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. Formed through the thermal decarboxylation of sinapic acid, it is notably present in crude rapeseed (canola) oil and beer. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural occurrence, and biosynthesis of this compound. Furthermore, it details its biological activities, focusing on the underlying signaling pathways, and provides established experimental protocols for its extraction, synthesis, and analysis to support further research and development.

Chemical Structure and Properties

This compound is a substituted phenol with the IUPAC name 4-ethenyl-2,6-dimethoxyphenol.[1][2] Its structure consists of a vinyl group and two methoxy groups attached to a phenol ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name4-ethenyl-2,6-dimethoxyphenol[1][2]
Synonyms2,6-Dimethoxy-4-vinylphenol, Canolol, 3,5-Dimethoxy-4-hydroxystyrene[1]
CAS Number28343-22-8[1][2]
Molecular FormulaC₁₀H₁₂O₃[1][2]
SMILESCOC1=CC(=CC(=C1O)OC)C=C[1][2]
InChIInChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[1][2]
InChIKeyQHJGZUSJKGVMTF-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight180.20 g/mol [3][4]
AppearanceWhite solid[1]
Melting Point133-135 °C[1]
Boiling Point285.4 ± 35.0 °C at 760 mmHg[1]
Density1.113 ± 0.06 g/cm³[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

Natural Occurrence and Biosynthesis

This compound is not typically biosynthesized directly in plants in significant amounts. Instead, its formation is primarily the result of the thermal degradation of sinapic acid, a common hydroxycinnamic acid found in various plants, particularly in the seeds of Brassicaceae family members like rapeseed (canola).

The biosynthesis of its precursor, sinapic acid, occurs via the phenylpropanoid pathway. The process of this compound formation is a non-enzymatic decarboxylation that is induced by heat. This conversion is especially prominent during the high-temperature pressing of canola seeds for oil extraction.[1] It is also found in beer, where it is formed from sinapic acid present in malt during the brewing process.[5]

Biosynthesis of this compound Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid Phenylalanine Ammonia-Lyase (PAL) p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Cinnamate 4-Hydroxylase (C4H) Ferulic Acid Ferulic Acid p-Coumaric Acid->Ferulic Acid Multiple Steps Sinapic Acid Sinapic Acid Ferulic Acid->Sinapic Acid Multiple Steps This compound This compound Sinapic Acid->this compound Heat-induced Decarboxylation

Biosynthesis of the precursor sinapic acid and its conversion to this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic effects being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant, with studies demonstrating that its radical scavenging activity is significantly greater than that of well-known antioxidants such as α-tocopherol and quercetin.[1] It effectively scavenges free radicals like DPPH, superoxide, and peroxynitrite, and inhibits lipid peroxidation.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the downregulation of pro-inflammatory mediators.

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus. This leads to a decrease in the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α.[6]

  • Inhibition of COX-2: this compound is a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.

Anti-inflammatory Signaling of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits NF-κB_active Active NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_active translocates This compound This compound This compound->IKK inhibits 4-Vinylsyringol_mapk This compound 4-Vinylsyringol_mapk->MAPK_pathway inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF-κB_active->Gene_Expression

Inhibition of NF-κB and MAPK pathways by this compound.
Pro-apoptotic Activity in Cancer Cells

This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This effect is often mediated through the intrinsic mitochondrial pathway. It can induce the production of reactive oxygen species (ROS) within cancer cells, which in turn triggers the activation of MAPK signaling pathways, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Apoptosis Induction by this compound This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production MAPK_Activation MAPK Pathway Activation (JNK, p38) ROS_Production->MAPK_Activation Mitochondrion Mitochondrion MAPK_Activation->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Pro-apoptotic signaling pathway of this compound in cancer cells.

Experimental Protocols

Extraction of this compound from Canola Meal

Method: Microwave-Assisted Extraction (MAE)

This protocol is adapted from studies optimizing canolol extraction from canola meal.

  • Sample Preparation: De-oiled canola meal is finely ground to increase the surface area for extraction.

  • Solvent System: A mixture of 70% methanol in water (v/v) is prepared.

  • Extraction Parameters:

    • Mix the ground canola meal with the 70% methanol solvent in a microwave-safe vessel. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.

    • Place the vessel in a microwave extractor.

    • Apply microwave power (e.g., 300 W) for a duration of 10-15 minutes. Optimal temperature for canolol formation via decarboxylation of sinapic acid is around 150-170°C.

  • Post-Extraction:

    • Allow the mixture to cool.

    • Centrifuge the extract at approximately 4000 x g for 20 minutes to separate the supernatant from the solid residue.

    • Collect the supernatant containing this compound.

    • The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

Synthesis of this compound from Sinapic Acid

Method: Catalyst-Free Thermal Decarboxylation

This method provides a straightforward synthesis of this compound from its precursor.

  • Reaction Setup:

    • Dissolve sinapic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or polyethylene glycol (PEG).

    • Place the solution in a reaction vessel equipped with a condenser.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 160-200°C.

    • Maintain the temperature and stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Methods

Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Gradient Program: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 270 nm.

  • Quantification: A calibration curve is constructed using pure this compound standards of known concentrations.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, and anti-cancer activities, coupled with its natural origin, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, synthesize, and analyze this compound, facilitating continued exploration of its biological effects and potential applications. As research progresses, a deeper understanding of its mechanisms of action will be crucial for translating its therapeutic promise into clinical realities.

References

Natural sources of 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources of 4-Vinylsyringol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-VS), also known as canolol, is a phenolic compound of significant interest due to its potent antioxidant, antimutagenic, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, purification, and quantification. The information is tailored for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.

Natural Occurrence of this compound

This compound is not typically found in its free form in fresh plant materials. Instead, it is primarily formed from the thermal or enzymatic decarboxylation of its precursor, sinapic acid. Sinapic acid is a hydroxycinnamic acid abundant in various plant sources.

Major Natural Sources

The most significant natural sources where this compound can be found are:

  • Crude Rapeseed (Canola) Oil: Crude canola oil is a major source of this compound, where it is the predominant phenolic compound.[][2] It is formed during the high-temperature pressing of rapeseed, which induces the decarboxylation of sinapic acid.[3]

  • Beer: Certain types of beer contain this compound, which contributes to their flavor profile. It is particularly associated with beers fermented with "wild" yeasts like Brettanomyces, such as some lambic and Bavarian-style weissbiers.[4][5] It can also be found in aged lager beers.[4] The presence of this compound in beer is a result of the enzymatic decarboxylation of sinapic acid present in the malted barley.[4]

Precursor Sources

While this compound itself is a product of processing, its precursor, sinapic acid, is widely distributed in the plant kingdom. Plants rich in sinapic acid that can potentially yield this compound upon processing include:

  • Barley

  • Wheat bran

  • Sunflower seeds

  • Rapeseed[]

Biosynthesis and Formation of this compound

The primary pathway for the formation of this compound is the decarboxylation of sinapic acid. This process can occur through two main mechanisms:

  • Enzymatic Decarboxylation: In microorganisms, particularly certain yeast strains like Brettanomyces, the enzyme phenolic acid decarboxylase (PAD) catalyzes the conversion of sinapic acid to this compound.[4]

  • Thermal Decarboxylation: High temperatures, such as those used in the roasting and pressing of oilseeds like rapeseed, can induce the non-enzymatic decarboxylation of sinapic acid to form this compound.[3]

Biosynthesis of this compound Sinapic Acid Sinapic Acid This compound This compound Sinapic Acid->this compound Decarboxylation (-CO2) (Enzymatic or Thermal)

Caption: Biosynthesis of this compound from sinapic acid.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and processing conditions.

SourceConcentrationNotes
Crude Rapeseed OilConstitutes ~85% of total phenolic content.[][2]The absolute concentration can vary based on the rapeseed variety and processing.
Refined Rapeseed OilNearly undetectable levels.[6]The refining process removes most phenolic compounds.
Edible Rapeseed OilDimer of this compound can be up to 63 mg/kg.[6]The dimer forms during the refining process.[2]
BeerFlavor threshold of ~0.5 ppm (0.5 mg/L).[4]Concentrations can be higher in specific beer styles like Bavarian-style weissbiers and lambics.[4]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound.

Extraction of this compound from Rapeseed Oil

This protocol is adapted from methodologies used for the analysis of phenolic compounds in vegetable oils.

Objective: To extract this compound from a crude rapeseed oil matrix.

Materials:

  • Crude rapeseed oil

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Drying the Oil: Pass the crude rapeseed oil sample through a column of anhydrous sodium sulfate to remove any residual water.

  • Solvent Extraction:

    • To 10 g of dried oil, add 50 mL of methanol.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 5000 x g for 15 minutes to separate the phases.

    • Carefully collect the methanolic phase (supernatant).

    • Repeat the extraction process on the oil phase two more times with fresh methanol.

    • Pool the methanolic extracts.

  • Solvent Evaporation: Concentrate the pooled methanolic extracts under reduced pressure using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.

  • SPE Cleanup (Optional):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the this compound with 10 mL of methanol.

  • Final Concentration: Evaporate the eluted solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of methanol for analysis.

Extraction from Rapeseed Oil cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Concentration & Cleanup Crude Oil Crude Oil Dried Oil Dried Oil Crude Oil->Dried Oil Anhydrous Na2SO4 Solvent Addition Solvent Addition Dried Oil->Solvent Addition Methanol Vortexing Vortexing Solvent Addition->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Rotary Evaporation Rotary Evaporation Collect Supernatant->Rotary Evaporation SPE SPE Rotary Evaporation->SPE Optional Final Product Final Product Rotary Evaporation->Final Product SPE->Final Product Apoptosis Signaling Pathway This compound (Canolol) This compound (Canolol) ROS Generation ROS Generation This compound (Canolol)->ROS Generation MAPK Pathway Activation MAPK Pathway Activation ROS Generation->MAPK Pathway Activation Mitochondrial Pathway Activation Mitochondrial Pathway Activation MAPK Pathway Activation->Mitochondrial Pathway Activation Apoptosis Apoptosis Mitochondrial Pathway Activation->Apoptosis

References

From Precursor to Product: A Technical Guide to the Biosynthesis of 4-Vinylsyringol from Sinapic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic conversion of sinapic acid to 4-vinylsyringol, a valuable bioactive compound. This document provides a comprehensive overview of the biosynthetic pathway, quantitative enzymatic data, and detailed experimental protocols for researchers, scientists, and professionals in drug development and biotechnology.

The transformation of sinapic acid into this compound, also known as canolol, is a scientifically and industrially significant bioconversion. This compound exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for the pharmaceutical, cosmetic, and food industries[1][2]. This single-step decarboxylation is catalyzed by a specific class of enzymes known as phenolic acid decarboxylases (PADs), which are found in various microorganisms[3][4][5]. This guide delves into the core aspects of this biosynthetic pathway, offering a technical resource for its study and application.

The Core Biosynthetic Pathway: A Singular Enzymatic Step

The biosynthesis of this compound from sinapic acid is a direct enzymatic decarboxylation reaction. This process involves the removal of a carboxyl group from the acrylic side chain of sinapic acid, leading to the formation of this compound and carbon dioxide. The key enzyme mediating this transformation is a phenolic acid decarboxylase (PAD), also referred to as a p-hydroxycinnamic acid decarboxylase.

This enzymatic reaction is a non-oxidative process and does not require a cofactor[6]. The general reaction can be depicted as follows:

Sinapic Acid → this compound + CO₂

Several microorganisms, including bacteria and fungi, have been identified as sources of PAD enzymes capable of this conversion. Notably, the filamentous fungus Neolentinus lepideus has been shown to possess a highly efficient PAD with significant activity towards sinapic acid[4][6][7]. Bacterial species such as Bacillus subtilis and Bacillus licheniformis also produce PADs, although their substrate specificity and efficiency with sinapic acid can vary[5][8].

Biosynthesis_of_4_Vinylsyringol SA Sinapic Acid VS This compound SA->VS Decarboxylation CO2 CO₂ VS->CO2 + PAD Phenolic Acid Decarboxylase (PAD) PAD->SA

Figure 1: Biosynthetic pathway of this compound from sinapic acid.

Quantitative Enzymatic Data

The efficiency of the enzymatic conversion of sinapic acid to this compound is determined by the kinetic parameters of the specific phenolic acid decarboxylase employed. The following table summarizes key quantitative data for a phenolic acid decarboxylase from Bacillus licheniformis that has been characterized for its activity on various phenolic acids, including sinapic acid.

SubstrateKm (mM)Vmax (U/mg)Relative Specific Activity (%)
p-Coumaric acid1.64268.43100
Ferulic acid1.55216.8074.59
Caffeic acid1.93119.0734.41
Sinapic acid 2.45 0.78 0.29
Table 1: Kinetic parameters of a recombinant phenolic acid decarboxylase from Bacillus licheniformis for various hydroxycinnamic acids[8].

It is important to note that while the Bacillus licheniformis PAD can convert sinapic acid, its specific activity is significantly lower compared to other substrates like p-coumaric acid and ferulic acid[8]. In contrast, the PAD from Neolentinus lepideus has been reported to have outstanding activity for decarboxylating sinapic acid, with a Vmax of 600 U/mg and a kcat of 6.3 s⁻¹[4]. This highlights the importance of enzyme selection for efficient this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Phenolic Acid Decarboxylase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of PAD by monitoring the decrease in absorbance of the substrate, sinapic acid.

Materials:

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Sinapic acid stock solution (10 mM in ethanol)

  • Purified or crude enzyme extract

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture containing 950 µL of 50 mM potassium phosphate buffer (pH 6.0) and 50 µL of 10 mM sinapic acid stock solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution to the reaction mixture.

  • Immediately monitor the decrease in absorbance at the wavelength of maximum absorbance for sinapic acid (approximately 310 nm) for 5-10 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit (U) of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient of sinapic acid is required for this calculation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sinapic Acid and this compound

This protocol describes the separation and quantification of sinapic acid and this compound using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sinapic acid and this compound standards

  • Reaction samples

Procedure:

  • Prepare a standard curve for both sinapic acid and this compound by injecting known concentrations onto the HPLC system.

  • Set up a gradient elution method. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Monitor the elution at a wavelength of 280 nm.

  • Inject the reaction samples (after appropriate dilution and filtration) and integrate the peak areas for sinapic acid and this compound.

  • Quantify the concentrations of the substrate and product in the samples by comparing their peak areas to the standard curves.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Microbial Culture) Extraction Enzyme Extraction/ Purification Enzyme->Extraction Assay PAD Activity Assay (Spectrophotometry) Extraction->Assay Reaction Bioconversion Reaction (Sinapic Acid -> this compound) Extraction->Reaction HPLC HPLC Analysis (Quantification) Reaction->HPLC Data Data Analysis (Kinetics, Yield) HPLC->Data

Figure 2: General experimental workflow for studying the biosynthesis of this compound.

Conclusion

The enzymatic conversion of sinapic acid to this compound represents a promising green chemistry approach for the production of a high-value bioactive compound. Understanding the underlying biosynthetic pathway, the kinetic properties of the involved enzymes, and mastering the associated experimental protocols are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals aiming to explore and harness this important biotransformation. Further research into novel and more efficient phenolic acid decarboxylases will undoubtedly pave the way for scalable and sustainable production of this compound.

References

Spectroscopic Profile of 4-Vinylsyringol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Vinylsyringol, a phenolic compound of interest in various research fields, including drug development, due to its antioxidant and potential therapeutic properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for each analytical technique.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.70s2HH-2, H-6 (Aromatic)
6.62dd, J=17.6, 10.9 Hz1HH-7 (Vinyl)
5.58d, J=17.6 Hz1HH-8a (Vinyl)
5.12d, J=10.9 Hz1HH-8b (Vinyl)
3.87s6H-OCH₃

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound [2]

Chemical Shift (δ) ppmAssignment
147.2C-3, C-5
136.8C-7
133.0C-4
129.0C-1
114.5C-8
104.5C-2, C-6
56.4-OCH₃

Solvent: CDCl₃, Frequency: 150 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The following table lists the expected characteristic IR absorption bands for this compound based on its chemical structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3550-3200 (broad)O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic and Vinyl
~2950-2850C-H stretchMethyl (-OCH₃)
~1640-1600C=C stretchVinyl
~1600, ~1500C=C stretchAromatic ring
~1270, ~1030C-O stretchAryl ether
~990, ~910C-H bendVinyl
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The reported mass spectral data for this compound obtained by LC-MS/MS with electrospray ionization (ESI+) is presented below.[3]

Table 4: Mass Spectrometry Data for this compound [3]

m/zIon
203.1[M+Na]⁺
181.1[M+H]⁺
149.0Fragment
121.0Fragment

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, detailed experimental methodologies are crucial. The following sections outline the protocols for the spectroscopic analyses of this compound.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Solvent (MS) Sample->Dissolution Preparation Sample Preparation (e.g., KBr pellet for IR) Sample->Preparation NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometer (e.g., GC-MS or LC-MS) Dissolution->MS IR FTIR Spectrometer Preparation->IR ProcessNMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Generation (Background Subtraction) IR->ProcessIR ProcessMS MS Data Analysis (Mass Spectrum, Fragmentation Pattern) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 600 MHz) equipped with a broadband probe

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more scans), as the ¹³C nucleus is less sensitive.

    • Set the relaxation delay (d1) to 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

FTIR Spectroscopy Protocol (ATR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Ethanol or isopropanol for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth moistened with ethanol or isopropanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample.

    • Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly by removing the sample and wiping the crystal with a solvent-moistened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound for molecular weight determination and fragmentation analysis.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane or methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for the analysis of phenols (e.g., a polar capillary column like DB-WAX or HP-5MS)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to enhance sensitivity.

    • GC Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

      • Use Electron Ionization (EI) at 70 eV.

      • Set the mass scan range from m/z 40 to 400.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the data.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

This technical guide provides a solid foundation for the spectroscopic analysis of this compound. The presented data and protocols are essential for researchers in the fields of natural product chemistry, pharmacology, and drug development for the unequivocal identification and further investigation of this compound.

References

4-Vinylsyringol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Phenolic Compound for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of 4-Vinylsyringol (also known as Canolol), a naturally occurring phenolic compound. With a focus on its chemical properties, biological activities, and underlying mechanisms of action, this document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

Key identifiers for this compound are summarized in the table below, providing essential information for substance registration, handling, and experimental design.

IdentifierValue
CAS Number 28343-22-8[1]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [][3]
IUPAC Name 2,6-dimethoxy-4-vinylphenol
Synonyms Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol

Physicochemical and Safety Data

For safe handling and experimental use, the following table outlines key physicochemical and safety information for this compound.

PropertyValue
Physical Form Solid
Storage Temperature -20°C in an inert atmosphere[1]
Purity Typically ≥97%[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Biological Activity and Mechanisms of Action

This compound, a decarboxylation product of sinapic acid commonly formed during the high-temperature processing of rapeseed (canola) oil, has garnered significant interest for its potent biological activities.[][4] It is a lipid-soluble antioxidant and antimutagenic compound.[]

Antioxidant Properties

This compound is recognized as a powerful antioxidant, with some studies indicating that its radical scavenging activity surpasses that of well-known antioxidants such as α-tocopherol, vitamin C, β-carotene, rutin, and quercetin.[][3] Its antioxidant capabilities are attributed to the presence of methoxy and hydroxyl groups in its structure.[]

Anti-inflammatory Effects

Emerging evidence suggests that this compound possesses anti-inflammatory properties, potentially acting as a cyclooxygenase-2 (COX-2) inhibitor.[] While detailed mechanistic studies on this compound are still developing, research on the closely related compound 2-methoxy-4-vinylphenol (4-vinylguaiacol) provides a likely model for its mechanism of action. This involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] It is proposed that this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound via Decarboxylation of Sinapic Acid

Objective: To produce this compound from its precursor, sinapic acid.

Methodology:

  • Sinapic acid is subjected to thermal decarboxylation.

  • The reaction is conducted at 130°C in an oil bath for 15 minutes.

  • Following the reaction, the mixture is cooled to room temperature.

  • This compound is then extracted using n-hexane.

  • The solvent is removed by flushing with nitrogen.

  • The resulting this compound is stored at -70°C for subsequent experiments.[7]

In Vitro Antioxidant Activity Assessment in an Oil Matrix

Objective: To evaluate the antioxidant efficacy of this compound in a lipid-rich environment, simulating its application in food preservation.

Methodology:

  • This compound is added to soybean oil at a concentration of 500 ppm.

  • Control samples with α-tocopherol and sinapic acid at the same concentration, as well as an oil-only control, are also prepared.

  • The oil samples are subjected to accelerated oxidation conditions.

  • The extent of oxidation is monitored over time by measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) value.[7]

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Methodology:

  • RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and incubated for 24 hours.

  • The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Test wells are treated with varying concentrations of this compound.

  • After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[8]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of the NF-κB and MAPK signaling cascades. The following diagram illustrates the proposed mechanism, based on studies of structurally similar phenolic compounds.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK_pathway->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases VS This compound VS->MAPK_pathway Inhibits Phosphorylation VS->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

This guide serves as a foundational resource for understanding the technical aspects of this compound. Further research is encouraged to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide to 4-Vinylsyringol (Canolol) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, biological activities, and experimental analysis of the potent antioxidant and anticancer agent, 4-Vinylsyringol.

Introduction

This compound, a phenolic compound, has garnered significant attention in the scientific community for its potent antioxidant and potential therapeutic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its synonyms, chemical characteristics, biological activities, and relevant experimental protocols.

Synonyms and Chemical Identity

This compound is known by a variety of names in scientific literature and chemical databases. Canolol is the most common synonym, a name coined from its discovery in canola oil.[] A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for this compound

SynonymSource/Reference
CanololCommonly used in scientific literature[2][3]
2,6-Dimethoxy-4-vinylphenolChemical nomenclature[2][4][5]
4-Vinyl-2,6-dimethoxyphenolChemical nomenclature[2][4]
4-Hydroxy-3,5-dimethoxystyreneChemical nomenclature[2]
Phenol, 4-ethenyl-2,6-dimethoxy-Chemical Abstract Service (CAS) name[4]
VinylsyringolCommon abbreviation[4]
SyringlyetheneLess common synonym[4]

The key chemical identifiers and properties of this compound are summarized in Table 2.

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₃[][6]
Molecular Weight180.20 g/mol [][6]
IUPAC Name4-ethenyl-2,6-dimethoxyphenol[6]
CAS Number28343-22-8[6]
AppearanceWhite solid[4]
Melting Point133-135°C[]
Boiling Point285.4±35.0°C at 760 mmHg[]
SolubilitySlightly soluble in DMSO and Methanol[4]
InChI KeyQHJGZUSJKGVMTF-UHFFFAOYSA-N[]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably as an antioxidant and an anticancer agent. Its efficacy is attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant, with studies demonstrating its superior radical scavenging activity compared to other well-known antioxidants.[] The antioxidant capacity of this compound has been quantified in various studies, often in the context of its concentration in rapeseed oil under different processing conditions.

Table 3: Canolol Content in Rapeseed Oil under Different Roasting Conditions

Roasting Temperature (°C)Roasting Time (min)Canolol Content (μg/g of oil)Reference
14015132.28[7]
160558.72[7]
16010137.42[7]
16015222.65[7]
1805229.69[7]
18010394.74[7]
18015576.43 - 768.26[7]
Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines and animal models. It can inhibit tumor growth and induce apoptosis.[][2][8] The cytotoxic effects of canolol have been quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines.

Table 4: IC50 Values of Canolol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CarcinomaNot specified[2]
SGC-7901Gastric AdenocarcinomaDose-dependent inhibition[8]
AGSGastric Adenocarcinoma~50-100 (estimated from graph)[9]

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

ROS-MAPK Mediated Mitochondrial Signaling Pathway in Apoptosis

Canolol induces apoptosis in cancer cells, such as human cervical carcinoma (HeLa) cells, through the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.[2]

ROS_MAPK_Apoptosis Canolol Canolol ROS ↑ ROS Generation Canolol->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Mitochondria Mitochondrial Dysfunction (↓ΔΨm, ↑Cytochrome c release) MAPK->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS-MAPK mediated apoptosis by Canolol.

p38 MAPK Pathway in Attenuating Oxidative Stress

Canolol protects cells from oxidative stress-induced damage by inhibiting the phosphorylation of p38 MAPK.[10][11] This pathway highlights its cytoprotective effects.

p38_MAPK_Oxidative_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) p38_MAPK p38 MAPK Phosphorylation Oxidative_Stress->p38_MAPK Cell_Damage Cell Damage Apoptosis p38_MAPK->Cell_Damage Canolol Canolol Canolol->p38_MAPK

Inhibition of p38 MAPK by Canolol.

COX-2/PGE2 Pathway in Gastric Tumor Inhibition

In the context of gastric cancer, canolol has been shown to inhibit tumor initiation and progression by blocking the COX-2/PGE2 signaling pathway.[12][13] This involves the suppression of key downstream effectors like EP2 and β-catenin.

COX2_PGE2_Gastric_Tumor Inflammation Inflammation COX2 COX-2 Inflammation->COX2 PGE2 PGE₂ COX2->PGE2 EP2 EP2 Receptor PGE2->EP2 beta_catenin β-catenin (Nuclear Translocation) EP2->beta_catenin Tumor_Progression Tumor Initiation & Progression beta_catenin->Tumor_Progression Canolol Canolol Canolol->COX2

Inhibition of COX-2/PGE2 pathway by Canolol.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound.

Quantification of Canolol in Oil Samples

Objective: To determine the concentration of canolol in oil samples, typically after processing such as roasting.

Methodology (based on HPLC analysis): [7]

  • Sample Preparation: Dissolve a known weight of the oil sample (e.g., 200 mg) in a suitable solvent like n-hexane.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., fluorimetric or UV-Vis).

  • Column: A normal-phase or reverse-phase column appropriate for phenolic compounds.

  • Mobile Phase: A suitable solvent system, for example, a gradient of methanol and acidified water.[14]

  • Detection: Set the detector to the appropriate wavelength for canolol (e.g., 280 nm).[14]

  • Quantification: Prepare a calibration curve using a synthesized canolol standard to quantify the concentration in the samples.

Determination of Antioxidant Capacity

Several assays can be employed to measure the antioxidant capacity of this compound. Common methods include the DPPH, FRAP, and ORAC assays.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

General Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare different concentrations of the this compound sample.

  • Mix the sample solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculate the percentage of radical scavenging activity.

5.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

General Protocol: [3]

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the this compound sample to the FRAP reagent.

  • Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at around 593 nm.

  • Use a standard, such as Trolox or FeSO₄, to construct a calibration curve and express the results as equivalents of the standard.

COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme.

Principle: These assays typically measure the production of prostaglandins, the products of the COX enzyme reaction, in the presence and absence of the inhibitor. This can be done using various detection methods, including fluorometric or ELISA-based approaches.

General Protocol (Fluorometric): [15][16]

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a suitable fluorometric probe, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • In a microplate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations.

    • Include wells for enzyme control (no inhibitor) and inhibitor control (known inhibitor).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the enzyme control. Determine the IC50 value of this compound.

Cell Viability and Apoptosis Assays

5.4.1. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

General Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of around 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

5.4.2. Flow Cytometry for Apoptosis Detection

Principle: Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

General Protocol:

  • Treat cells with this compound as described for the MTT assay.

  • Harvest the cells and wash them with a binding buffer.

  • Stain the cells with FITC-conjugated Annexin V and PI.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound (Canolol) is a promising natural compound with well-documented antioxidant and anticancer properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ROS-MAPK, p38 MAPK, and COX-2/PGE2, makes it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation of its chemical identity, biological activities, and essential experimental protocols to aid researchers in their exploration of this potent phenolic compound.

References

The Discovery and History of 4-Vinylsyringol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol (4-VS), a phenolic compound first identified as a potent antioxidant in crude rapeseed (canola) oil, has garnered significant scientific interest for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction and Discovery

This compound, systematically named 2,6-dimethoxy-4-vinylphenol, was discovered during investigations into the phenolic constituents of rapeseed oil.[3] It is primarily formed from the thermal decarboxylation of sinapic acid, a hydroxycinnamic acid abundant in rapeseed.[4][5] This conversion often occurs during the high-temperature processing of canola seeds for oil extraction.[2] Initially recognized for its significant contribution to the oxidative stability of crude canola oil, subsequent research has unveiled a range of promising bioactivities, including anti-inflammatory and potential anti-cancer properties.[2][6]

Physicochemical Properties

This compound is a solid, white compound with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[7][8] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[7] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₃[8]
Molecular Weight180.20 g/mol [8]
IUPAC Name2,6-dimethoxy-4-vinylphenol[9]
SynonymsCanolol, 4-vinyl-2,6-dimethoxyphenol[10]
CAS Number28343-22-8[9]
Melting Point133-135°C[7]
Boiling Point285.4±35.0°C at 760 mmHg[7]
Density1.113±0.06 g/cm³[7]
InChI KeyQHJGZUSJKGVMTF-UHFFFAOYSA-N[9]

Synthesis and Characterization

Synthesis of this compound

3.1.1. Thermal Decarboxylation of Sinapic Acid

A prevalent method for synthesizing this compound is the thermal decarboxylation of its precursor, sinapic acid.[11] High yields can be achieved by heating sinapic acid in a high-boiling point solvent under an inert atmosphere.[12][13]

Experimental Protocol: Catalyst-Free Thermal Decarboxylation [12][13]

  • Reaction Setup: A solution of sinapic acid (1 equivalent) in N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for 30-40 minutes.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

3.1.2. Enzymatic Synthesis

Phenolic acid decarboxylases (PADs) can be employed for the enzymatic synthesis of this compound from sinapic acid under milder conditions.[14][15] This method offers a more environmentally friendly alternative to chemical synthesis.

Experimental Protocol: Enzymatic Decarboxylation [14][15]

  • Enzyme Preparation: A recombinant phenolic acid decarboxylase is expressed and purified from a suitable host organism (e.g., Bacillus subtilis).

  • Reaction Mixture: A buffered aqueous solution containing sinapic acid and the purified PAD enzyme is prepared.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) and pH for a specified period.

  • Extraction: The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is purified using column chromatography.

Characterization

The structural elucidation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10][16]

Table 2: ¹H NMR Spectroscopic Data for this compound [10]

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-OH8.47s-
Ar-H6.75s-
-CH=6.60ddJ=17.50, J=10.73
=CH₂5.69dJ=17.50, J=0.94
=CH₂5.10dJ=10.73, J=0.94
-OCH₃3.79s-

Table 3: ¹³C NMR Spectroscopic Data for this compound [17]

CarbonChemical Shift (ppm)
C-4146.59
C-3, C-5145.64
C-1136.63
C-α130.28
C-2, C-6120.08
C-β114.35
-OCH₃55.89

Biological Activities and Experimental Protocols

Antioxidant Activity

This compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals.[11] Its efficacy has been demonstrated in various in vitro assays.

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[18][19][20]

Experimental Protocol: DPPH Assay [18][19][20]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: A series of dilutions of this compound in methanol are prepared.

  • Reaction: A defined volume of each this compound dilution is mixed with the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

4.1.2. ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[21][22][23]

Experimental Protocol: ABTS Assay [21][22][23]

  • ABTS•⁺ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•⁺ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the this compound sample is mixed with the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Table 4: Comparative Antioxidant Activity of this compound and Related Compounds

CompoundAntioxidant Activity (Induction Period Increase)Oil MatrixReference(s)
This compound (80mg/100g)Lower than 4-VinylguaiacolRapeseed, Flaxseed, Olive[1][2]
4-Vinylguaiacol (80mg/100g)5 to 25-fold higher than 4-VSRapeseed, Flaxseed, Olive[1][2]
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, with evidence suggesting its potential as a COX-2 inhibitor.[6]

4.2.1. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the inflammatory response.[6][24][25][26][27]

Experimental Protocol: COX-2 Inhibition Assay [6][24][25][26][27]

  • Reagents: A commercial COX-2 inhibitor screening assay kit is typically used, containing human recombinant COX-2, arachidonic acid (substrate), and other necessary buffers and reagents.

  • Inhibitor Preparation: A solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

  • Reaction Setup: In a 96-well plate, the reaction buffer, heme, and COX-2 enzyme are added. The test inhibitor (this compound) is added to the sample wells, and a vehicle control is added to the control wells.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement: The peroxidase activity of COX is monitored by measuring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Anti-cancer Activity and Apoptosis Induction

Recent studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to induce apoptosis in cancer cells.[7]

4.3.1. Apoptosis Induction in HeLa Cells

Research has shown that this compound can induce apoptosis in human cervical carcinoma (HeLa) cells through the ROS-MAPK mediated mitochondrial signaling pathway.[7]

Experimental Workflow: Investigating Apoptosis in HeLa Cells [7][28][29][30][31]

  • Cell Culture: HeLa cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Viability Assay: An MTT assay or similar method is used to determine the effect of this compound on cell viability and to determine the IC₅₀ value.

  • Apoptosis Staining: Apoptosis is assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.

  • Western Blot Analysis: The expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, caspases) are analyzed by Western blotting.

Signaling Pathways and Logical Relationships

Apoptosis Induction Pathway in HeLa Cells

This compound induces apoptosis in HeLa cells by increasing intracellular reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the modulation of the Bcl-2 family of proteins, mitochondrial dysfunction, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 4_Vinylsyringol 4_Vinylsyringol ROS Increased ROS 4_Vinylsyringol->ROS Induces MAPK MAPK Activation ROS->MAPK Bcl2 Bcl-2 (anti-apoptotic) Downregulation MAPK->Bcl2 Bax Bax (pro-apoptotic) Upregulation MAPK->Bax Mitochondrion Mitochondrial Dysfunction Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathway induced by this compound in HeLa cells.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound involves the decarboxylation of sinapic acid followed by purification and structural analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Sinapic_Acid Sinapic Acid Decarboxylation Thermal or Enzymatic Decarboxylation Sinapic_Acid->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Workflow for Antioxidant Activity Assays

The assessment of the antioxidant activity of this compound typically follows a standardized workflow involving radical scavenging assays.

G cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare 4-VS Dilutions Mixing Mix Sample and Reagent Sample_Prep->Mixing Reagent_Prep Prepare Radical Solution (DPPH or ABTS•⁺) Reagent_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance (517nm or 734nm) Incubation->Measurement Calculation Calculate % Inhibition and IC₅₀ Value Measurement->Calculation

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Conclusion

This compound, since its discovery as a natural antioxidant in rapeseed oil, has emerged as a molecule of significant interest in the fields of food science, pharmacology, and drug development. Its straightforward synthesis from the abundant precursor sinapic acid, coupled with its potent antioxidant, anti-inflammatory, and emerging anti-cancer properties, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a summary of the current understanding of this promising phenolic compound. Future research will likely focus on elucidating further details of its mechanisms of action, exploring its therapeutic potential in various disease models, and optimizing its production for potential commercial applications.

References

Physical and chemical properties of 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Vinylsyringol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, also known as Canolol, is a naturally occurring phenolic compound predominantly found in crude rapeseed (canola) oil. It is formed through the decarboxylation of sinapic acid during the high-temperature processing of rapeseed.[1][2] This lipophilic molecule has garnered significant interest in the scientific community, particularly in the fields of food science, cosmetics, and pharmacology, owing to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[] Its unique chemical structure, featuring a vinyl group and two methoxy groups on a phenol ring, contributes to its distinct biological activities and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 4-ethenyl-2,6-dimethoxyphenol[4][5]
Synonyms Canolol, 2,6-Dimethoxy-4-vinylphenol, 3,5-Dimethoxy-4-hydroxystyrene[6]
CAS Number 28343-22-8[4][5]
Molecular Formula C₁₀H₁₂O₃[4][7]
Molecular Weight 180.20 g/mol [][4]
Appearance White solid[5]
Melting Point 133-135 °C[]
Boiling Point 285.4 ± 35.0 °C at 760 mmHg[]
Density 1.113 ± 0.06 g/cm³[]
Solubility Slightly soluble in DMSO and Methanol; Practically insoluble in water.[]
Storage Store at -20°C under an inert atmosphere, protected from light.[5]
Table 2: Spectroscopic Data of this compound
Spectroscopic DataDescriptionReference(s)
¹H-NMR (CD₃OD, 600 MHz) δ (ppm): 6.74 (s, 2H, Ar-H), 6.65 (dd, J=17.6, 11.0 Hz, 1H, -CH=CH₂), 5.58 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.08 (d, J=11.0 Hz, 1H, -CH=CH₂), 3.86 (s, 6H, -OCH₃)[8][9]
¹³C-NMR (CD₃OD, 150 MHz) δ (ppm): 149.3, 137.8, 135.0, 128.9, 112.5, 104.9, 57.0[8]
Infrared (IR) Spectroscopy Key absorptions indicative of O-H, C-H (aromatic and vinyl), C=C (aromatic and vinyl), and C-O functional groups.[4]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z 180.08[4]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, providing a foundation for its practical application in a laboratory setting.

Synthesis of this compound via Decarboxylation of Sinapic Acid

This compound can be synthesized from its precursor, sinapic acid, through a decarboxylation reaction. This can be achieved through thermal or enzymatic methods. A general laboratory-scale thermal decarboxylation protocol is described below.

Materials:

  • Sinapic acid

  • High-boiling point solvent (e.g., glycerol, quinoline)

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Heating mantle with temperature control

  • Round-bottom flask and condenser

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sinapic acid in a suitable high-boiling point solvent.

  • Flush the system with an inert gas to prevent oxidation.

  • Heat the reaction mixture to a high temperature (typically >200°C) under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Crude this compound can be purified using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)

  • Crude this compound

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in a non-polar solvent (e.g., hexane). This is known as wet-packing.[10][11]

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.[11]

  • Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent to facilitate the separation of compounds.

  • Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

Typical HPLC Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at approximately 280 nm.

  • Injection Volume: 10-20 µL

Antioxidant Activity Assessment using the Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats, and thus the efficacy of an antioxidant.[1][12][13]

Procedure:

  • A sample of a purified oil or fat (e.g., lard) is mixed with a known concentration of this compound (e.g., 20, 40, 80 mg per 100g of oil).[12]

  • The mixture is placed in the Rancimat apparatus and heated to a specific temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.[1][12]

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the induction time, which is the point of rapid oxidation.[1]

  • The antioxidant activity is determined by comparing the induction time of the oil with the antioxidant to that of a control sample without the antioxidant. The result is often expressed as an induction period (IP) or an antioxidant activity index (AAI).[12][13]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent. It is also reported to have potential anti-cancer effects by inducing apoptosis in tumor cells.[]

Antioxidant and Anti-inflammatory Mechanisms

As a phenolic compound, this compound can scavenge free radicals, thereby mitigating oxidative stress. Its anti-inflammatory effects are, in part, attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Proposed Anti-Cancer Signaling Pathway

Research suggests that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the activation of the mitochondrial apoptotic cascade.[14][15]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase 4VS This compound ROS ↑ Reactive Oxygen Species (ROS) 4VS->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Activates Bax Bax p38_MAPK->Bax Promotes Translocation Bcl2 Bcl-2 p38_MAPK->Bcl2 Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting physical properties. Its significant antioxidant and potential anti-cancer activities, mediated through pathways such as the MAPK signaling cascade, make it a molecule of high interest for researchers in drug development and food science. The experimental protocols provided herein offer a practical basis for the synthesis, purification, and analysis of this compound, facilitating further investigation into its therapeutic and industrial applications.

References

4-Vinylsyringol solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of 4-Vinylsyringol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a phenolic compound with significant antioxidant and anti-inflammatory properties.[1][] The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, also known as canolol, is a naturally occurring phenolic compound found in rapeseed oil.[] It is recognized for its potent antioxidant and antimutagenic activities, showing potential as a COX-2 inhibitor and in inhibiting tumor cell growth.[] Its chemical structure, featuring a vinyl group and two methoxy groups on a phenol backbone, dictates its solubility characteristics.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development and various research applications, influencing bioavailability, formulation, and experimental design. This section details the known solubility of this compound in common laboratory solvents.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions are summarized in the table below.

SolventQuantitative SolubilityQualitative Description
Dimethyl Sulfoxide (DMSO)100 mg/mL (ultrasonication may be required)[1]Slightly Soluble[]
MethanolData not availableSlightly Soluble[]
WaterData not availableLikely poorly soluble
EthanolData not availableLikely soluble
AcetoneData not availableLikely soluble
Ethyl AcetateData not availableData not available

Note on Data Gaps: The lack of specific quantitative data for many solvents highlights an area for future research. The qualitative descriptions are based on vendor-supplied information. The likely solubility in water, ethanol, and acetone is inferred from the behavior of structurally similar phenolic compounds.

Comparative Solubility with Sinapic Acid

To provide further context, the solubility of sinapic acid, a structurally related phenolic compound, is presented. Sinapic acid shares the same 4-hydroxy-3,5-dimethoxyphenyl core but has a carboxylic acid group instead of a vinyl group. This difference is expected to influence solubility, particularly in aqueous and protic solvents.

SolventQuantitative Solubility of Sinapic Acid
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]
1:3 DMSO:Phosphate-Buffered Saline (PBS) pH 7.2~0.25 mg/mL[3]
WaterSlightly soluble[4]
MethanolSoluble[4]
EthanolSoluble[5]

The mole fraction solubility of sinapic acid has been shown to be highest in DMSO, followed by other polar organic solvents, and lowest in water.[5] This trend is likely to be similar for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure suitable for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps or flasks with stoppers

  • Analytical balance

  • Shaker or orbital incubator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes for dilutions

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Final Solubility Value G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided data and protocols can aid in the design of future studies and the formulation of products containing this promising compound. Further research is encouraged to establish a more comprehensive quantitative solubility profile of this compound in a broader range of solvents.

References

An In-Depth Technical Guide to the Thermal Degradation of 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, a phenolic compound of interest in various industrial and research sectors, is known to be formed through the thermal decarboxylation of sinapic acid. Understanding its thermal stability and degradation pathways is crucial for applications where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge on the thermal degradation of this compound. It covers its formation from sinapic acid, proposes a putative degradation pathway, and outlines detailed experimental protocols for its thermal analysis using thermogravimetric analysis (TGA), pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), and thermogravimetric analysis-Fourier transform infrared spectroscopy (TGA-FTIR). While specific quantitative data on the thermal degradation of isolated this compound is limited in the current literature, this guide provides valuable information on its precursor and lays the groundwork for future investigations.

Introduction

This compound (4-ethenyl-2,6-dimethoxyphenol) is a naturally occurring phenolic compound found in various plant sources and is also a significant product of lignin pyrolysis.[1] Its antioxidant and potential pharmacological properties have garnered interest in the food, flavor, and pharmaceutical industries.[2][] Given that many processing and manufacturing techniques involve heat, a thorough understanding of the thermal behavior of this compound is paramount to ensure its stability and predict the formation of potential degradation products. This guide aims to consolidate the available information on the thermal degradation of this compound and provide detailed experimental methodologies for its characterization.

Thermal Degradation Pathway

The primary and most well-documented thermal reaction involving this compound is its formation from the decarboxylation of sinapic acid.[2] This reaction is initiated by heat and results in the loss of a carboxyl group as carbon dioxide.

Sinapic Acid Sinapic Acid This compound This compound Sinapic Acid->this compound Δ (Heat) - CO2 CO2 CO2

Caption: Thermal decarboxylation of sinapic acid to this compound.

Further degradation of this compound at higher temperatures is likely to involve reactions of the vinyl group and the phenolic hydroxyl group. While specific studies on this compound are scarce, literature on the pyrolysis of similar phenolic compounds suggests that potential degradation pathways could include:

  • Polymerization/Oligomerization: The vinyl group can undergo polymerization to form oligomers and polymers of this compound.

  • Side-chain reactions: The vinyl group can be cleaved or rearranged, leading to the formation of other phenolic compounds.

  • Ring-opening reactions: At very high temperatures, the aromatic ring can break down, leading to the formation of smaller, volatile compounds.

Quantitative Data

As of the current literature, there is a notable absence of specific quantitative data from thermogravimetric analysis (TGA) or detailed product distribution from pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) for isolated this compound. However, data on its precursor, sinapic acid, provides valuable insights into the temperature at which its formation and potential subsequent degradation may occur.

CompoundThermal EventTemperature (°C)TechniqueReference
Sinapic AcidOnset of decarboxylation~160-180Various[4]
Sinapic AcidFormation of this compound170-200Py-GC/MS[4]

Note: The temperatures provided are approximate and can be influenced by factors such as heating rate, atmosphere, and the presence of other compounds.

Experimental Protocols

To address the gap in the literature, the following detailed experimental protocols are proposed for the comprehensive thermal analysis of this compound. These protocols are based on established methodologies for the analysis of similar phenolic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier transform infrared spectrometer (FTIR) for evolved gas analysis is recommended.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Set the initial temperature to 30°C.

    • Program the temperature to ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss as a function of temperature. If coupled to an MS or FTIR, simultaneously record the spectra of the evolved gases.

  • Data Analysis:

    • Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the DTG peak), and the residual mass at the end of the experiment.

    • Analyze the evolved gas data to identify the degradation products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound at different temperatures.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS).

Sample Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer Introduction GC_Inlet GC Inlet Pyrolyzer->GC_Inlet Flash Pyrolysis GC_Column GC Column GC_Inlet->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Data_Analysis Data Analysis MS_Detector->Data_Analysis Identification

Caption: Experimental workflow for Py-GC/MS analysis.

Methodology:

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature. It is recommended to perform experiments at multiple temperatures (e.g., 200°C, 300°C, 400°C, 500°C, and 600°C) to observe the evolution of degradation products. Use a pyrolysis time of 10-20 seconds.

    • GC: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Program the oven temperature, for example, from 50°C (hold for 2 min) to 280°C at a rate of 10°C/min (hold for 10 min).

    • MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-550.

  • Data Acquisition: Initiate the pyrolysis and acquire the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

    • Analyze the changes in the product distribution as a function of pyrolysis temperature to elucidate the degradation pathway.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during the thermal degradation of this compound in real-time.

Instrumentation: A thermogravimetric analyzer (TGA) connected to a Fourier transform infrared spectrometer (FTIR) via a heated transfer line.

Methodology:

  • Sample Preparation: Prepare the sample as described for TGA.

  • Instrument Setup:

    • TGA: Use the same temperature program as described for the TGA analysis.

    • Transfer Line and Gas Cell: Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250°C).

    • FTIR: Set the FTIR to continuously collect spectra of the gas stream from the TGA.

  • Data Acquisition: Start the TGA run and simultaneously begin FTIR data collection.

  • Data Analysis:

    • Correlate the FTIR spectra with the mass loss events observed in the TGA curve.

    • Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups of the evolved gases (e.g., C=O for carbon dioxide, O-H for water, C-H for hydrocarbons).

Conclusion

The thermal degradation of this compound is a critical area of study for its application in various industries. While it is well-established that this compound is a primary product of the thermal decarboxylation of sinapic acid, a detailed understanding of its own thermal stability and degradation pathways remains a significant knowledge gap. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the thermal behavior of this compound. Future studies employing these techniques are essential to generate the much-needed quantitative data that will enable a more complete understanding of the thermal degradation of this important phenolic compound.

References

Methodological & Application

Application of 4-Vinylsyringol as a Food Antioxidant: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 4-Vinylsyringol (4-VS), a naturally occurring phenolic compound, is garnering significant attention within the food science community for its potent antioxidant properties. This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-VS, including its mechanism of action, efficacy in various food systems, and detailed experimental protocols for its evaluation.

Introduction to this compound (Canolol)

This compound, also known as canolol, is a phenolic compound formed from the thermal decarboxylation of sinapic acid, which is abundant in rapeseed (canola) and mustard seeds. Its unique chemical structure, featuring a vinyl group and two methoxy groups on the phenolic ring, contributes to its significant antioxidant activity. Research has demonstrated its potential to inhibit lipid oxidation, thereby extending the shelf-life and maintaining the quality of food products. Beyond its antioxidant capabilities, 4-VS has also been noted for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound involves its ability to donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The presence of two electron-donating methoxy groups on the aromatic ring enhances its radical scavenging capacity.

Antioxidant_Mechanism cluster_oxidation Lipid Oxidation Cascade cluster_antioxidant 4-VS Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiation Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) Lipid Radical (L•)->Lipid Peroxyl Radical (LOO•) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Oxidative Damage Oxidative Damage Lipid Hydroperoxide (LOOH)->Oxidative Damage Degradation Products This compound (4-VS-OH) This compound (4-VS-OH) This compound (4-VS-OH)->Lipid Peroxyl Radical (LOO•) Radical Quenching 4-VS Radical (4-VS-O•) 4-VS Radical (4-VS-O•) This compound (4-VS-OH)->4-VS Radical (4-VS-O•) H• donation

Caption: Antioxidant mechanism of this compound (4-VS).

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been evaluated using various assays. The following tables summarize the available quantitative data, comparing 4-VS with other common food antioxidants.

Table 1: Radical Scavenging Activity of this compound and Comparative Antioxidants

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound (4-VS) Data not availableData not available-
4-Vinylguaiacol (4-VG)Weaker than corresponding phenolic acids in polar mediumHigher than corresponding phenolic acids in emulsion systems[1]
BHT (Butylated hydroxytoluene)~18 - 45~2.9[2]
Trolox~4 - 8~3.5[3]
Ascorbic Acid~5 - 10~2[4]
Gallic Acid~1 - 5~1[4]

Note: IC50 values can vary depending on the specific assay conditions. The data for BHT, Trolox, Ascorbic Acid, and Gallic Acid are provided as a general range from literature for comparative purposes.

Table 2: Efficacy of this compound in Inhibiting Lipid Oxidation in Food Models

Food SystemAntioxidant (Concentration)MethodKey FindingsReference
Rapeseed, Flaxseed, Olive Oils4-VS (20, 40, 80 mg/100g)Rancimat (110°C)Increased induction period. Less effective than 4-Vinylguaiacol.[5]
Soybean Oil4-VS (500 ppm)Peroxide Value (PV) & TBARSSignificantly higher oxidative stability compared to α-tocopherol and sinapic acid.
Oil-in-water emulsion4-Vinyl derivativesPeroxyl radical scavengingHigher activity than corresponding phenolic acids.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound as a food antioxidant.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of 4-VS.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of 4-VS solutions: Prepare a series of dilutions of 4-VS in methanol.

  • Assay: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of 4-VS solution to the wells. c. For the control, add 100 µL of methanol instead of the 4-VS solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of 4-VS.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To assess the radical scavenging ability of 4-VS against the ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark green/blue solution.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of 4-VS solutions: Prepare a series of dilutions of 4-VS in the same solvent used to dilute the ABTS•+ solution.

  • Assay: a. Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of 4-VS solution to the wells. c. For the control, add 10 µL of the solvent instead of the 4-VS solution. d. Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC50 Value: Determine the IC50 value from a plot of percent inhibition against concentration.

Protocol 3: Inhibition of Lipid Peroxidation in an Oil-in-Water Emulsion

Objective: To evaluate the ability of 4-VS to inhibit lipid oxidation in a food-relevant emulsion system.

Materials:

  • This compound

  • A polyunsaturated oil (e.g., flaxseed oil, fish oil)

  • Emulsifier (e.g., Tween 20, whey protein isolate)

  • Phosphate buffer

  • Pro-oxidant (e.g., ferrous sulfate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Emulsion Preparation: a. Prepare an oil-in-water emulsion by homogenizing the oil, emulsifier, and phosphate buffer. b. Divide the emulsion into aliquots. Add different concentrations of 4-VS to the experimental aliquots. A control group with no added antioxidant should also be prepared.

  • Oxidation Induction: Induce lipid oxidation by adding a pro-oxidant (e.g., ferrous sulfate) and incubating the emulsions at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement of Lipid Oxidation (TBARS Assay): a. At different time points, take a sample from each emulsion. b. Mix the sample with a TBA/TCA solution. c. Heat the mixture in a water bath (e.g., 95°C for 15 minutes) to develop a pink color. d. Cool the samples and measure the absorbance at 532 nm.

  • Calculation: The extent of lipid oxidation is proportional to the absorbance. Compare the absorbance of the samples with 4-VS to the control to determine the inhibitory effect.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Prepare 4-VS Solutions Prepare 4-VS Solutions DPPH Assay DPPH Assay Prepare 4-VS Solutions->DPPH Assay ABTS Assay ABTS Assay Prepare 4-VS Solutions->ABTS Assay Lipid Peroxidation Assay Lipid Peroxidation Assay Prepare 4-VS Solutions->Lipid Peroxidation Assay Prepare Reagents (DPPH, ABTS, etc.) Prepare Reagents (DPPH, ABTS, etc.) Prepare Reagents (DPPH, ABTS, etc.)->DPPH Assay Prepare Reagents (DPPH, ABTS, etc.)->ABTS Assay Prepare Reagents (DPPH, ABTS, etc.)->Lipid Peroxidation Assay Measure Absorbance Measure Absorbance DPPH Assay->Measure Absorbance ABTS Assay->Measure Absorbance Lipid Peroxidation Assay->Measure Absorbance Calculate % Inhibition / Scavenging Calculate % Inhibition / Scavenging Measure Absorbance->Calculate % Inhibition / Scavenging Determine IC50 Values Determine IC50 Values Calculate % Inhibition / Scavenging->Determine IC50 Values

Caption: General experimental workflow for evaluating the antioxidant activity of 4-VS.

Signaling Pathways

While the primary antioxidant mechanism of 4-VS is direct radical scavenging, some studies suggest its involvement in cellular signaling pathways. For instance, in non-food related studies, canolol has been shown to induce apoptosis in cancer cells through the ROS-MAPK mediated mitochondrial signaling pathway. Further research is needed to elucidate the specific signaling pathways modulated by 4-VS in the context of food preservation and its potential health benefits.

Signaling_Pathway Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS 4-VS 4-VS 4-VS->ROS Inhibition MAPK Pathway MAPK Pathway Mitochondrial Pathway Mitochondrial Pathway MAPK Pathway->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis ROS->MAPK Pathway

Caption: Postulated involvement of 4-VS in the ROS-MAPK signaling pathway.

Regulatory Status and Safety

This compound is listed as a flavoring agent in Europe.[6][7][8] Its direct use as a food antioxidant additive is subject to regulatory approval by authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[9][10] Currently, it does not have a specific GRAS (Generally Recognized as Safe) status for this application in the United States.[11] As with any food ingredient, it is crucial to adhere to the specific regulations of the country where the food product will be marketed.

Conclusion

This compound presents a promising natural alternative to synthetic antioxidants for the food industry. Its efficacy in inhibiting lipid oxidation in various food models has been demonstrated. The provided protocols offer a standardized approach for researchers to further evaluate and compare the antioxidant potential of 4-VS. Future research should focus on obtaining more comprehensive quantitative data, elucidating its role in cellular signaling pathways relevant to food systems, and clarifying its regulatory status for broader application as a food antioxidant.

Contact: [Insert Contact Information for Inquiries]

References

4-Vinylsyringol: A Flavor Precursor in Beverages - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), a phenolic compound derived from the decarboxylation of sinapic acid, is an emerging molecule of interest in the beverage industry and biomedical research. While structurally similar to the well-known flavor compound 4-vinylguaiacol (4-VG), 4-VS imparts distinct sensory characteristics, often described as smoky, burnt, or tobacco-like.[1] Beyond its role as a flavor precursor, this compound exhibits potent antioxidant, anti-mutagenic, and anti-cancer properties, making it a subject of interest for its potential health benefits.[1] This document provides detailed application notes and experimental protocols for the study of this compound in beverages, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Formation

Chemical Name: 2,6-dimethoxy-4-vinylphenol Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Precursor: Sinapic Acid

This compound is primarily formed through the enzymatic or thermal decarboxylation of sinapic acid, a hydroxycinnamic acid naturally present in various plant-based raw materials used in beverage production, such as malted barley and grapes.

Sensory Profile and Significance in Beverages

The sensory impact of this compound is concentration-dependent and can be considered a desirable characteristic or an off-flavor depending on the beverage type and consumer preference. It is a known contributor to the flavor profile of certain beers, particularly aged lagers and some specialty styles like Bavarian-style weissbiers and lambics fermented with wild yeasts.[1]

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data related to this compound in beverages.

Table 1: Sensory Threshold of this compound

Beverage MatrixSensory ThresholdReference
Beer~0.5 ppm (500 µg/L)[1]

Table 2: Concentration of this compound Precursor (Sinapic Acid) in Raw Materials

Raw MaterialTypical Concentration RangeFactors Influencing ConcentrationReference
Malted BarleyVaries significantlyMalting process (steeping, germination, kilning)[2][3]
GrapesVaries by varietal and ripenessGrape variety, sun exposure, viticultural practices
Coffee Beans (Green)HighCoffee variety[4][5]

Table 3: Factors Influencing this compound Formation in Beverages

FactorEffect on 4-VS FormationBeverage Examples
Yeast Strain Strain-dependent enzymatic activity (phenolic acid decarboxylase)Beer, Wine
Fermentation Temperature Higher temperatures can increase enzymatic activity and thermal degradation of precursorsBeer, Wine
Aging/Storage Can lead to the formation of 4-VS from precursorsBeer, Wine
Roasting Thermal degradation of sinapic acid can lead to 4-VS formationCoffee
Malting Can increase the availability of free sinapic acidBeer

Signaling Pathways and Experimental Workflows

Experimental_Workflow Sample Beverage Sample (Beer, Wine, etc.) Preparation Sample Preparation (Degassing, Centrifugation, Filtration) Sample->Preparation Extraction Extraction (LLE or SPME) Preparation->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC-DAD Analysis->HPLC Non-volatile precursors GCMS GC-MS Analysis->GCMS Volatile phenols Quantification Data Analysis & Quantification HPLC->Quantification GCMS->Quantification Results Results (4-VS Concentration) Quantification->Results

Experimental Protocols

Protocol 1: Quantification of this compound and Sinapic Acid by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous quantification of the non-volatile precursor, sinapic acid, and the volatile product, this compound.

1. Sample Preparation: 1.1. Degas carbonated beverages by sonication for 15 minutes. 1.2. Centrifuge the sample at 10,000 x g for 10 minutes to remove suspended solids. 1.3. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 30% B

    • 20-25 min: Gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 5% B

    • 35-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • DAD Wavelength: Monitor at 320 nm for sinapic acid and 260 nm for this compound.

3. Calibration: 3.1. Prepare stock solutions of sinapic acid and this compound in methanol (1 mg/mL). 3.2. Create a series of calibration standards by diluting the stock solutions in a model beverage solution (e.g., 5% ethanol in water) to cover the expected concentration range in the samples. 3.3. Inject the standards and construct a calibration curve by plotting peak area against concentration for each analyte.

4. Quantification: 4.1. Inject the prepared beverage samples. 4.2. Identify the peaks for sinapic acid and this compound based on their retention times compared to the standards. 4.3. Quantify the concentration of each analyte in the samples using the calibration curves.

Protocol 2: Analysis of Volatile Phenols including this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the analysis of volatile phenolic compounds.

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction (LLE): 1.1. To 10 mL of the beverage sample, add 2 g of NaCl and 1 mL of an internal standard solution (e.g., 4-ethylguaiacol-d5 in methanol). 1.2. Extract twice with 5 mL of dichloromethane by vortexing for 2 minutes. 1.3. Combine the organic layers and dry over anhydrous sodium sulfate. 1.4. Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

  • Headspace Solid-Phase Microextraction (HS-SPME): 1.1. Place 10 mL of the beverage sample and 2 g of NaCl in a 20 mL headspace vial. 1.2. Add an internal standard. 1.3. Equilibrate the sample at 60 °C for 15 minutes with agitation. 1.4. Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60 °C.

2. GC-MS System and Conditions:

  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C (splitless mode for LLE, direct thermal desorption for SPME).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 40-300).

    • SIM ions for this compound: m/z 180 (quantifier), 165, 137.

3. Quantification: 3.1. Prepare calibration standards in a model beverage matrix and analyze them using the same extraction and GC-MS method. 3.2. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. 3.3. Quantify this compound in the beverage samples using the calibration curve.

Enzymatic Activity of Beverage Yeasts

The formation of this compound is primarily driven by the enzymatic activity of phenolic acid decarboxylase (PAD).

  • Saccharomyces cerevisiae : Most brewing strains of Saccharomyces cerevisiae possess the genes (PAD1 and FDC1) responsible for the decarboxylation of hydroxycinnamic acids.[6] However, the activity of these enzymes on sinapic acid can be lower compared to other substrates like ferulic acid.

  • Brettanomyces bruxellensis : Interestingly, studies have shown that the phenolic acid decarboxylase from Brettanomyces bruxellensis is unable to metabolize sinapic acid.[7][8] This suggests that in beverages where Brettanomyces is the primary spoilage or secondary fermentation organism, the formation of this compound from sinapic acid is unlikely to be a significant pathway.

  • Other Microorganisms: Certain fungi, such as Neolentinus lepideus, have been found to possess a highly active phenolic acid decarboxylase that can efficiently convert sinapic acid to this compound.

Impact of Processing on this compound and its Precursor

  • Malting: The malting process, particularly germination, can lead to an increase in the concentration of free sinapic acid in barley, making it more available for subsequent conversion to this compound during brewing.[2][9]

  • Roasting: The roasting of coffee beans leads to the degradation of chlorogenic acids, which can release sinapic acid.[4][10] Further thermal degradation can then convert sinapic acid to this compound.

  • Aging: During the aging of beverages like beer and wine, residual sinapic acid can be slowly converted to this compound, contributing to changes in the flavor profile over time.[6]

Conclusion and Future Research

This compound is a multifaceted compound that acts as a significant flavor precursor in a variety of beverages and possesses noteworthy bioactive properties. The protocols and data presented in this document provide a framework for researchers to investigate the formation, concentration, and impact of this compound. Further research is warranted to expand the quantitative data on 4-VS concentrations in a wider range of beverages, to explore the full spectrum of its physiological effects, and to better understand the enzymatic capabilities of various industrially important microorganisms in relation to sinapic acid metabolism.

References

Isolating 4-Vinylsyringol from Natural Products: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Vinylsyringol, also known as canolol, is a lipophilic phenolic compound of significant interest to the pharmaceutical and food industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from a readily available natural source: defatted rapeseed (canola) meal. The protocol outlines methods for efficient extraction, chromatographic purification, and subsequent quantification. Additionally, this note includes a summary of reported yields and visual representations of key signaling pathways modulated by this compound, namely the p38 MAPK and COX-2 inflammatory pathways. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a naturally occurring phenolic compound that is primarily formed through the thermal decarboxylation of sinapic acid. This process often occurs during the pressing and roasting of oilseeds, particularly rapeseed.[1] While crude rapeseed oil contains significant amounts of this compound, with some reports indicating it constitutes up to 85% of the total phenolic content, much of it is lost during the refining process.[2][3] Consequently, the defatted meal remaining after oil extraction presents a valuable and concentrated source for the isolation of this bioactive compound. The methodologies presented herein are designed to maximize the extraction efficiency and yield of high-purity this compound for research and development purposes.

Data Presentation: this compound Yields from Rapeseed Meal

The yield of this compound from rapeseed meal is highly dependent on the pre-treatment and extraction methodology employed. Elevated temperatures during processing can significantly enhance the conversion of sinapic acid to this compound. The following table summarizes reported yields from various studies to provide a comparative overview.

Starting MaterialExtraction MethodKey ParametersReported Yield of this compoundReference
Defatted Canola MealUltrasound-Assisted ExtractionPre-treatment at 160°C for 10 min453.4 ± 17.66 µg/g DW(Nandasiri et al., 2022)
Defatted Canola MealUltrasound-Assisted ExtractionPre-treatment at 180°C for 5 min427.1 ± 7.12 µg/g DW(Nandasiri et al., 2022)
Canola MealMicrowave-Assisted Extraction70% Methanol, 151°C for 15.43 minOptimized for canolol extractability(Mayengbam et al., 2023)
Canola MealMicrowave-Assisted Extraction70% Ethanol, 170°C for 19.31 minOptimized for canolol extractability(Mayengbam et al., 2023)
Canola MealHydrolysis & Microwave Decarboxylation2 M NaOH hydrolysis followed by microwave4.2 mg/g(Khattab et al., 2014)

DW: Dry Weight

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation and purification of this compound from defatted rapeseed meal.

Part 1: Extraction of this compound from Rapeseed Meal

This protocol utilizes Microwave-Assisted Extraction (MAE) for its efficiency in both extracting phenolic compounds and promoting the conversion of sinapic acid to this compound.

Materials and Reagents:

  • Defatted rapeseed (canola) meal, finely ground

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Microwave extraction system

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Finely grind commercially available defatted rapeseed meal to increase the surface area for extraction.

  • Solvent Preparation: Prepare a 70% (v/v) methanol or 70% (v/v) ethanol solution with deionized water.

  • Microwave-Assisted Extraction:

    • Place 10 g of the ground rapeseed meal into a microwave extraction vessel.

    • Add 200 mL of the 70% methanol or ethanol solvent.

    • Secure the vessel in the microwave extraction system.

    • Set the extraction parameters to a temperature of 160°C for a holding time of 15 minutes. The system will ramp up to the set temperature and pressure.

  • Filtration and Centrifugation:

    • After the extraction is complete and the vessel has cooled, filter the mixture through Whatman No. 1 filter paper to remove the bulk solid material.

    • Centrifuge the resulting filtrate at 4000 x g for 15 minutes to pellet any remaining fine suspended particles.

  • Solvent Evaporation:

    • Carefully decant the supernatant.

    • Concentrate the supernatant using a rotary evaporator at 40°C under reduced pressure to remove the methanol/ethanol. The resulting aqueous extract will be enriched with phenolic compounds, including this compound.

  • Liquid-Liquid Partitioning (Optional Clean-up):

    • To the concentrated aqueous extract, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer. This compound, being lipophilic, will preferentially partition into the ethyl acetate.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the crude phenolic extract.

Part 2: Purification of this compound by Column Chromatography

This part of the protocol describes the purification of the crude extract using silica gel column chromatography followed by preparative HPLC for obtaining high-purity this compound.

Materials and Reagents:

  • Crude phenolic extract from Part 1

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

A. Silica Gel Column Chromatography (Initial Purification):

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude phenolic extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

    • Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., 70:30 hexane:ethyl acetate).

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the major spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain a partially purified this compound extract.

B. Preparative HPLC (Final Purification):

  • Sample Preparation: Dissolve the partially purified extract in the initial mobile phase for HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient, for example, 30% B to 70% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 280 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect the peak corresponding to the retention time of this compound.

  • Final Processing:

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and the key signaling pathways it is known to modulate.

experimental_workflow start Defatted Rapeseed Meal extraction Microwave-Assisted Extraction (70% Methanol/Ethanol, 160°C) start->extraction filtration Filtration & Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Phenolic Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions prep_hplc Preparative HPLC (C18, Water:Acetonitrile Gradient) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

p38_MAPK_pathway stress Oxidative Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammation & Apoptosis substrates->response canolol This compound canolol->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

COX2_pathway stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimuli->nfkb cox2_gene COX-2 Gene Expression nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein prostaglandins Prostaglandins (e.g., PGE2) cox2_protein->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_protein inflammation Inflammation prostaglandins->inflammation canolol This compound canolol->cox2_protein Inhibition

Caption: this compound as an inhibitor of the COX-2 inflammatory pathway.

References

Application Notes: The Use of 4-Vinylsyringol in Lipid Oxidation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Vinylsyringol (also known as canolol) is a potent, lipid-soluble natural phenolic antioxidant.[][2] It is formed through the thermal decarboxylation of sinapic acid, a compound commonly found in rapeseed (canola).[][2][3] This process typically occurs during the high-temperature pressing of canola oil.[][2] Due to its strong antioxidant and antimutagenic properties, this compound is of significant interest in the food and pharmaceutical industries for its ability to inhibit lipid oxidation, thereby extending the shelf life of products and protecting against oxidative damage.[][3] Its antiradical scavenging activity has been reported to be substantially greater than that of well-known antioxidants such as α-tocopherol, vitamin C, β-carotene, and quercetin.[2]

Mechanism of Antioxidant Action

Like other phenolic antioxidants, this compound inhibits lipid oxidation primarily by acting as a free radical scavenger. The process of lipid oxidation is a chain reaction involving three stages: initiation, propagation, and termination. During the propagation phase, peroxyl radicals (ROO•) are formed, which can abstract hydrogen from other lipid molecules, creating a cascade of oxidation. This compound can donate a hydrogen atom from its phenolic hydroxyl group to these peroxyl radicals, converting them into more stable hydroperoxides (ROOH) and forming a stable phenoxyl radical. This action effectively breaks the chain reaction, preventing further degradation of lipids. The additional methoxy groups on the syringol structure enhance its antioxidant capacity.[]

Formation of this compound SA Sinapic Acid VS This compound SA->VS Heat (Decarboxylation)

Fig 1. Formation of this compound from Sinapic Acid.

Mechanism of Lipid Peroxidation Inhibition cluster_propagation Propagation Cycle cluster_inhibition Inhibition by this compound L Lipid (LH) L_rad Lipid Radical (L•) L->L_rad Initiation LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOO_rad->L_rad + LH - LOOH LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH + VS-OH - VS-O• VS This compound (VS-OH) VS_rad Stable Phenoxyl Radical (VS-O•) General Workflow for Antioxidant Evaluation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Lipid System (e.g., Bulk Oil, O/W Emulsion) B 2. Prepare Antioxidant Solutions (Control, 4-VS, Reference) A->B C 3. Add Antioxidants to Lipid System B->C D 4. Induce/Monitor Oxidation (e.g., Heat, Storage) C->D E 5. Collect Samples at Time Intervals D->E F 6. Measure Oxidation Markers E->F G Peroxide Value (PV) (Primary Products) F->G H TBARS Assay (Secondary Products) F->H I 7. Analyze & Compare Data G->I H->I

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 4-Vinylsyringol in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 4-vinylsyringol (4-VS) in complex matrices. It is intended for researchers, scientists, and professionals in drug development and food and beverage industries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common samples is it found?

A1: this compound (4-VS), also known as canolol, is a phenolic compound.[][2] It is recognized for its antioxidant properties and contributes to the flavor profile of various products.[][3] 4-VS is commonly found in:

  • Beer: It can impart a smoky or burned note and is associated with the flavor of aged and certain specialty beers like Bavarian-style weissbiers and some lambics.[4] It is formed from the precursor sinapic acid through decarboxylation.[3][4]

  • Rapeseed (Canola) Oil: In its crude form, rapeseed oil contains a high concentration of this compound, which constitutes about 85% of its total phenolic content.[] However, the refining process significantly reduces its concentration.[]

  • Other Food Products: It is used as a flavoring agent in various foods and seasonings due to its natural clove-like aroma.[]

Q2: What are the primary challenges in quantifying this compound in complex samples?

A2: The primary challenge in quantifying 4-VS in complex matrices is the matrix effect .[5][6] This phenomenon, prevalent in LC-MS and GC-MS analysis, involves the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[7][8][9] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5][8][9] Other challenges include potential degradation of the analyte during sample preparation and the presence of isomeric compounds that can interfere with the analysis.

Q3: Which analytical techniques are most commonly used for this compound quantification?

A3: The most common analytical techniques for the quantification of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds like 4-VS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying trace levels of 4-VS in complex matrices.[5]

The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Possible Causes & Solutions

CauseRecommended Action
Active Sites in the Injector Liner or Column: Deactivate the glass wool in the liner or use a liner with a more inert material. Trim the front end of the column (10-15 cm) to remove active sites.[10]
Column Overload: Dilute the sample extract or use a split injection instead of splitless.[10]
Inappropriate Injection Temperature: Optimize the injector temperature. A temperature that is too low can cause peak tailing for less volatile compounds.
Slow Injection Speed (Manual Injection): Ensure a rapid and smooth injection to introduce the sample as a tight band onto the column.[11]
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS Analysis

Possible Causes & Solutions

CauseRecommended Action
Significant Matrix Effects: Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression or enhancement.[12] Sample dilution can also be a simple and effective way to reduce matrix effects.[13]
Inadequate Sample Cleanup: Improve the sample preparation procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Analyte Degradation: Ensure the stability of 4-VS in the sample and during the extraction process. This may involve adjusting the pH or adding antioxidants.
LC System Carryover: Optimize the needle wash solvent and increase the wash time between injections to prevent carryover from high-concentration samples.
Issue 3: Low Analyte Recovery During Sample Preparation

Possible Causes & Solutions

CauseRecommended Action
Inefficient Extraction Solvent: Test different extraction solvents or solvent mixtures to find the optimal one for your sample matrix.
Improper SPE Cartridge Selection or Elution: Ensure the SPE sorbent is appropriate for the polarity of 4-VS. Optimize the elution solvent volume and composition to ensure complete elution from the cartridge.
Analyte Adsorption to Labware: Use silanized glassware or polypropylene tubes to minimize the adsorption of phenolic compounds.

Experimental Protocols

Protocol 1: General Workflow for 4-VS Quantification in Alcoholic Beverages by LC-MS/MS

This protocol outlines a general approach. Specific parameters should be optimized for your instrument and sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 1 mL of the beverage sample.

    • Add 50 µL of an internal standard solution (e.g., this compound-d3).

    • Add 2 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor at least two transitions for 4-VS and its internal standard for confirmation and quantification.

Protocol 2: General Workflow for 4-VS Quantification in Edible Oils by GC-MS

This protocol provides a general guideline. Optimization of extraction and cleanup is crucial for different oil matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Dissolve 1 g of the oil sample in 5 mL of hexane.

    • Load the solution onto a conditioned silica SPE cartridge.

    • Wash the cartridge with 10 mL of hexane to remove non-polar lipids.

    • Elute the phenolic compounds with 10 mL of a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).

    • Evaporate the eluate to dryness and reconstitute in 1 mL of a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC-MS Parameters:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-VS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Beer, Oil) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 4-VS Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_recovery Low Recovery cluster_matrix Significant Matrix Effects cluster_peak Poor Peak Shape Problem Inaccurate Quantification Results Check_Recovery Check Analyte Recovery Problem->Check_Recovery Check_Matrix_Effect Assess Matrix Effects Problem->Check_Matrix_Effect Check_Peak_Shape Evaluate Peak Shape Problem->Check_Peak_Shape Optimize_Extraction Optimize Extraction/Cleanup Check_Recovery->Optimize_Extraction Use_IS Use Internal Standard Check_Matrix_Effect->Use_IS Matrix_Matched Use Matrix-Matched Calibrants Check_Matrix_Effect->Matrix_Matched Dilute_Sample Dilute Sample Check_Matrix_Effect->Dilute_Sample Check_Column Check Column Condition Check_Peak_Shape->Check_Column Optimize_GC_LC Optimize GC/LC Parameters Check_Peak_Shape->Optimize_GC_LC

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Optimizing 4-Vinylsyringol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4-vinylsyringol (4-VS) from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VS) and why is it of interest?

A1: this compound, also known as canolol, is a phenolic compound. It is of significant interest to researchers due to its potent antioxidant and potential anti-inflammatory and chemopreventive properties. It is primarily formed from the thermal decarboxylation of sinapic acid, a major phenolic acid in certain plants, particularly in the seeds of Brassicaceae family members like rapeseed (Brassica napus).

Q2: What are the primary plant sources for this compound?

A2: The most significant and commercially relevant source of this compound is rapeseed (canola). While its precursor, sinapic acid, is present in various plants, the processing of rapeseed, especially the heating of seeds during oil extraction, leads to the formation of 4-VS.

Q3: What is the general principle behind obtaining 4-VS from plant material?

A3: The process is typically a two-stage phenomenon. First, the precursor, sinapic acid (often present as sinapine, its choline ester), undergoes decarboxylation to form this compound. This is usually induced by heat. The second stage involves the extraction of the formed 4-VS from the plant matrix using a suitable solvent or extraction technique.

Q4: Which extraction techniques are most effective for this compound?

A4: Several techniques can be employed, including:

  • Solvent Extraction: This is a common method utilizing organic solvents like ethanol, methanol, or acetone. The choice of solvent significantly impacts the extraction yield.

  • Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical carbon dioxide (scCO₂), often with a co-solvent like ethanol, to extract 4-VS. It offers high selectivity and avoids the use of harsh organic solvents.

  • Enzyme-Assisted Extraction: This method can be used to first liberate sinapic acid from its esters, which can then be converted to 4-VS.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Low this compound Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low or undetectable 4-VS in the extract of unheated plant material. 4-VS is primarily formed upon heating.Introduce a heating step (e.g., roasting of rapeseed) prior to extraction. Optimal temperatures for sinapic acid decarboxylation are typically in the range of 160-180°C.
Low 4-VS yield despite pre-heating the plant material. 1. Suboptimal heating temperature or duration: Insufficient heat may lead to incomplete decarboxylation, while excessive heat can cause degradation of 4-VS. 2. Inefficient extraction solvent: The solvent may not be optimal for solubilizing 4-VS from the plant matrix. 3. Poor solvent penetration: The particle size of the plant material may be too large, limiting solvent access to the target compound.1. Optimize heating conditions: Experiment with a range of temperatures (e.g., 140-200°C) and durations to find the optimal point for 4-VS formation. 2. Solvent selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Polar solvents like ethanol and methanol are generally effective for phenolic compounds. 3. Reduce particle size: Grind the plant material to a fine powder to increase the surface area for extraction.
4-VS is detected, but the yield is lower than expected based on the literature. Dimerization of 4-VS: During processing, especially under acidic conditions, 4-VS can dimerize, reducing the yield of the monomeric form.[1]Control pH: Avoid highly acidic conditions during extraction and processing. Analytical consideration: Use an analytical method (e.g., HPLC-MS) that can identify and quantify both the monomer and dimer of 4-VS to get a complete picture of the conversion.
HPLC Analysis Issues
Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing for the 4-VS peak. Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with the hydroxyl group of 4-VS, causing tailing.Mobile phase modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. Column choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of phenolic compounds.
Co-elution of 4-VS with other phenolic compounds. Insufficient chromatographic resolution: The mobile phase gradient or stationary phase may not be optimal for separating structurally similar compounds.Optimize the gradient: Adjust the gradient profile of the mobile phase (e.g., a shallower gradient) to improve separation. Change stationary phase: If co-elution persists, consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
Irreproducible peak areas or retention times. 1. Sample instability: 4-VS may degrade or oxidize in solution, especially if exposed to light or high temperatures. 2. Inconsistent sample preparation: Variations in extraction or dilution can lead to variability. 3. HPLC system issues: Fluctuations in pump flow rate, column temperature, or injector volume.1. Protect samples: Store extracts and standards in amber vials at low temperatures (e.g., 4°C) and analyze them promptly. 2. Standardize protocol: Ensure consistent and precise execution of the sample preparation steps. 3. System suitability tests: Regularly perform system suitability tests to ensure the HPLC system is performing within specifications.
Ghost peaks in the chromatogram. Carryover from previous injections: Highly retained compounds from previous samples may elute in subsequent runs.Implement a column wash: After each run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.

Data Presentation

Table 1: Influence of Roasting Temperature on this compound (Canolol) Content in Rapeseed Oil
Roasting Temperature (°C)Relative Increase in this compound Content
Unroasted1x (baseline)
160Up to 120x

Note: This data is based on the thermal decarboxylation of sinapic acid in rapeseed and subsequent oil pressing. The "extraction" in this context is the partitioning of the formed 4-VS into the oil.

Table 2: Yield of 4-Vinylphenols from Hydroxycinnamic Acids via Catalyst-Free Decarboxylation
Precursor Acid4-Vinylphenol ProductYield (%)
p-Coumaric acid4-Vinylphenol96
Caffeic acid4-Vinylcatechol92
Ferulic acid4-Vinylguaiacol95
Sinapic acidThis compound93

This table illustrates the high efficiency of converting sinapic acid to this compound through a specific chemical synthesis method, which can be indicative of the potential for high yields under optimized thermal conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Roasted Rapeseed Meal
  • Material Preparation:

    • Roast rapeseed at 160°C for 20 minutes.

    • Grind the roasted rapeseed into a fine powder.

    • Defat the rapeseed meal by Soxhlet extraction with n-hexane for 6-8 hours.

  • Extraction:

    • Accurately weigh 10 g of the defatted rapeseed meal into a flask.

    • Add 100 mL of 80% ethanol (v/v in water).

    • Macerate for 24 hours at room temperature with continuous stirring.

    • Alternatively, perform ultrasound-assisted extraction for 30 minutes at 40°C.

  • Sample Preparation for Analysis:

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure at 40°C.

    • Re-dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • HPLC-DAD Analysis:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of 4-VS (approximately 270-280 nm).

    • Quantification: Use a calibration curve of a pure this compound standard.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Rapeseed Meal
  • Material Preparation:

    • Prepare roasted and defatted rapeseed meal as described in Protocol 1.

  • SFE Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Co-solvent: Ethanol (e.g., 5-10% v/v).

    • Temperature: 40-60°C.

    • Pressure: 200-400 bar.

    • Flow Rate: 2-5 mL/min.

    • Extraction Time: 60-120 minutes.

  • Extraction Procedure:

    • Load the ground rapeseed meal into the extraction vessel of the SFE system.

    • Set the desired temperature, pressure, and co-solvent percentage.

    • Pump supercritical CO₂ and the co-solvent through the vessel for the specified duration.

    • Collect the extract in a collection vial after depressurization.

  • Sample Preparation and Analysis:

    • Evaporate the solvent from the collected extract.

    • Prepare the sample for HPLC analysis as described in Protocol 1.

Mandatory Visualizations

Sinapic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_glucose Sinapoyl-glucose Sinapic_acid->Sinapoyl_glucose SGT 4_Vinylsyringol This compound Sinapic_acid->4_Vinylsyringol Decarboxylation (Heat) Sinapine Sinapine Sinapoyl_glucose->Sinapine SCT

Caption: Biosynthesis pathway of sinapic acid and its conversion to this compound.

Extraction_Workflow Plant_Material Plant Material (e.g., Rapeseed) Heating Heating / Roasting (Decarboxylation of Sinapic Acid) Plant_Material->Heating Grinding Grinding / Milling Heating->Grinding Extraction Extraction (Solvent or SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Extract Crude 4-VS Extract Solvent_Removal->Crude_Extract Analysis Quantification (e.g., HPLC) Crude_Extract->Analysis

Caption: General experimental workflow for this compound extraction and analysis.

References

Technical Support Center: 4-Vinylsyringol Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Vinylsyringol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1]

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors contributing to the degradation of this compound are exposure to oxygen (oxidation), light (photodegradation), elevated temperatures, and acidic pH conditions.[][3][4]

Q3: What are the known degradation products of this compound?

A3: The most well-documented degradation product is a dimer of this compound, which can form via an acid-catalyzed dimerization-aromatic substitution reaction.[] Other potential degradation products can arise from the oxidation of the phenolic hydroxyl group and the vinyl group, although these are less specifically characterized in the available literature.

Q4: Can I store this compound in a solution?

A4: While this compound is soluble in solvents like methanol and DMSO, long-term storage in solution is generally not recommended as it may accelerate degradation.[] If short-term storage in solution is necessary, it should be kept at low temperatures (-20°C or -80°C), protected from light, and used as quickly as possible. The stability in different solvents can vary, and it is advisable to perform a stability study for your specific solvent and storage conditions.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (frozen, inert atmosphere, dark), it can be stable for extended periods. However, frequent temperature fluctuations or exposure to air and light will significantly shorten its shelf-life. For critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for a long time or if there are any doubts about the storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellowish/brownish, clumping) Oxidation and/or polymerization of the compound due to exposure to air and/or light.Discard the product as it is likely degraded. Ensure that future storage is under an inert atmosphere and protected from light.
Decreased purity observed by analytical methods (e.g., HPLC, GC-MS) Degradation due to improper storage conditions (temperature, exposure to air/light, acidic environment).Review storage procedures. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. If the compound was exposed to acidic conditions, dimerization may have occurred.
Inconsistent experimental results using a previously reliable batch of this compound Degradation of the compound after the container was opened and used multiple times.Aliquot the compound upon first use to minimize repeated freeze-thaw cycles and exposure to air and moisture. Re-evaluate the purity of the current stock.
Presence of an unexpected peak in the chromatogram with a mass corresponding to a dimer Acid-catalyzed dimerization. This can be triggered by acidic contaminants in the storage container or solvent.Use high-purity, neutral glassware and solvents for storage and handling. If dimerization is a persistent issue, consider purification of the compound before use.

Quantitative Data on Stability

Currently, there is a lack of publicly available, detailed kinetic data on the degradation of this compound under various stress conditions. The primary known degradation pathway is dimerization, which is promoted by acidic conditions. Phenolic compounds, in general, are susceptible to oxidation, and this process is accelerated by elevated temperature, light, and higher pH.[3][4]

Table 1: General Stability of Phenolic Compounds under Different pH Conditions

pH RangeGeneral Stability of Phenolic CompoundsReference
Acidic (pH < 7)Generally more stable, though some specific acid-catalyzed reactions like dimerization of this compound can occur.[3]
Neutral to Alkaline (pH ≥ 7)Increased susceptibility to oxidation and degradation.[3][4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • HPLC-UV/MS system

  • GC-MS system

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like methanol) to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Control Sample: Prepare a solution of this compound in the same solvent and keep it at the recommended storage condition (-20°C, protected from light).

4. Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to detect and identify any degradation products. GC-MS can also be used for the analysis of volatile degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general approach for developing an HPLC method to quantify this compound and separate it from its potential degradation products.

1. Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound.

2. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • This compound reference standard

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 260-280 nm is expected to be suitable).

  • Injection Volume: 10 µL

4. Method Development and Validation:

  • Specificity: Inject solutions of this compound and its forced degradation samples to ensure that the degradation product peaks are well-resolved from the main peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.

  • Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

degradation_pathway This compound This compound Dimer Dimer This compound->Dimer Acid-catalyzed dimerization Oxidation_Products Oxidation Products (e.g., aldehydes, carboxylic acids) This compound->Oxidation_Products Oxidation (O₂, light, heat)

Figure 1: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis HPLC-UV/MS & GC-MS Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis 4-Vinylsyringol_Sample This compound Sample 4-Vinylsyringol_Sample->Acid 4-Vinylsyringol_Sample->Base 4-Vinylsyringol_Sample->Oxidation 4-Vinylsyringol_Sample->Thermal 4-Vinylsyringol_Sample->Photolytic Data_Evaluation Data Evaluation: - Purity Assessment - Degradant Identification - Pathway Elucidation Analysis->Data_Evaluation troubleshooting_tree Start Inconsistent Results or Suspected Degradation Check_Appearance Visual Inspection: Color change or clumping? Start->Check_Appearance Discard Discard and use a fresh batch. Check_Appearance->Discard Yes Check_Storage Review Storage Conditions: - Temp ≤ -20°C? - Inert atmosphere? - Protected from light? Check_Appearance->Check_Storage No Correct_Storage Correct storage procedures. Aliquot new samples. Check_Storage->Correct_Storage No Analyze_Purity Analyze Purity by HPLC/GC-MS Check_Storage->Analyze_Purity Yes Purity_OK Purity within specification? Analyze_Purity->Purity_OK Investigate_Experiment Investigate other experimental parameters. Purity_OK->Investigate_Experiment Yes Identify_Degradants Identify degradation products. Consider purification or obtaining a new batch. Purity_OK->Identify_Degradants No

References

Technical Support Center: 4-Vinylsyringol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 4-vinylsyringol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the decarboxylation of its precursor, sinapinic acid.[1][2] This reaction can be achieved through several protocols, including thermal heating, microwave irradiation, or enzymatic conversion.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Decarboxylation: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient heat transfer.

  • Polymerization of the Product: this compound, like other vinylphenols, is susceptible to polymerization, especially at elevated temperatures.[3] This side reaction can significantly reduce the yield of the desired monomer.

  • Side Reactions: Besides polymerization, other side reactions may occur, leading to the formation of byproducts such as the this compound dimer.

  • Suboptimal Reaction Conditions: Incorrect solvent choice, improper concentration of reagents, or the presence of impurities in the starting material can all negatively impact the reaction efficiency.

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.

Q3: How can I monitor the progress of my this compound synthesis?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The starting material, sinapinic acid, is more polar and will have a lower Rf value than the product, this compound.

  • HPLC: An HPLC system with a C18 column and a UV detector is ideal for quantitative monitoring.[4][5][6] A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile allows for the separation and quantification of sinapinic acid and this compound.[5][6]

Q4: What are the recommended storage conditions for this compound?

To prevent degradation and polymerization, this compound should be stored in an inert atmosphere, protected from light, and at low temperatures, typically in a freezer at -20°C.

Troubleshooting Guides

Problem 1: Low or No Product Formation (Incomplete Decarboxylation)

Symptoms:

  • TLC analysis shows a prominent spot corresponding to the starting material (sinapinic acid) and a faint or no spot for the product (this compound).

  • HPLC analysis indicates a large peak for sinapinic acid and a small or negligible peak for this compound.[4]

  • The isolated yield is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Temperature For thermal methods, ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 140-200°C in a high-boiling solvent like DMF).[3] Use a high-precision thermometer and ensure uniform heating.
Inadequate Reaction Time Monitor the reaction progress using TLC or HPLC. If the reaction has not reached completion, extend the reaction time.
Inefficient Heat Transfer Ensure vigorous stirring of the reaction mixture to promote even heat distribution, especially for thermal methods. For microwave synthesis, ensure the reaction vessel is appropriate for the microwave reactor and that the stirring is effective.
Enzyme Inactivity (for enzymatic synthesis) Verify the activity of the phenolic acid decarboxylase (PAD) enzyme. Ensure the pH and temperature of the reaction buffer are optimal for the specific enzyme used (e.g., pH 6.0-7.5, 37-45°C for Neolentinus lepideus PAD).[7]
Problem 2: Formation of Insoluble Material (Polymerization)

Symptoms:

  • The reaction mixture becomes viscous, cloudy, or contains a solid precipitate.

  • Difficulty in isolating the product due to the presence of a polymeric substance.

  • Low yield of the desired monomeric this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature While heat is required for decarboxylation, excessive temperatures can promote radical polymerization. Optimize the temperature to find a balance between efficient decarboxylation and minimal polymerization.[3]
Presence of Oxygen Oxygen can initiate radical polymerization. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Absence of a Polymerization Inhibitor Add a radical inhibitor, such as hydroquinone or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to the reaction mixture to suppress polymerization.[8][9][10][11]
Problem 3: Difficulty in Purifying this compound

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Multiple spots or overlapping spots on TLC analysis of the purified product.

  • Impure fractions confirmed by HPLC or NMR analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate TLC/Column Chromatography Solvent System Optimize the mobile phase for better separation. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. A common starting point for TLC analysis is a 10:1 to 3:1 mixture of petroleum ether:ethyl acetate.[12]
Formation of this compound Dimer The dimer is less polar than the monomer. Adjusting the solvent gradient during column chromatography can help in separating the monomer from the dimer. Characterization of fractions by NMR and Mass Spectrometry can confirm the presence of the dimer.[13]
Overloading the Chromatography Column Do not exceed the loading capacity of your column. Overloading leads to poor separation. Use an appropriate amount of silica gel for the amount of crude product being purified.
Improper Column Packing Ensure the chromatography column is packed uniformly to avoid channeling, which leads to inefficient separation.

Experimental Protocols

Protocol 1: Catalyst-Free Thermal Decarboxylation of Sinapinic Acid

This protocol is adapted from a general procedure for the decarboxylation of hydroxycinnamic acids.[3][14]

Materials:

  • Sinapinic acid

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Add sinapinic acid to a round-bottom flask.

  • Add DMF to dissolve the sinapinic acid (e.g., 0.2 mmol of sinapinic acid in 1 ml of DMF).[3]

  • Flush the flask with an inert gas and attach a reflux condenser.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The optimal temperature may vary, but temperatures around 200°C for 30 minutes have been reported to give good yields for similar compounds.[3]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether or a mixture with a small amount of ethyl acetate, such as 95:5 petroleum ether:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: TLC and HPLC Parameters for Analysis

ParameterThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F254C18 reverse-phase column
Mobile Phase Petroleum ether: Ethyl Acetate (e.g., 9:1 to 1:1 v/v)Gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and Methanol/Acetonitrile[5][15][16]
Detection UV light (254 nm)UV Detector (e.g., 280 nm for this compound, 330 nm for sinapic acid)[17]
Expected Rf/Retention Time Sinapinic Acid (lower Rf), this compound (higher Rf)Sinapinic Acid (earlier retention), this compound (later retention)

Table 2: Physical and Spectral Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[18]
Molecular Weight 180.20 g/mol [18]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~6.7 (dd, 1H, vinyl), ~6.5 (s, 2H, aromatic), ~5.6 (d, 1H, vinyl), ~5.2 (d, 1H, vinyl), ~3.9 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, δ) ~147, ~136, ~133, ~128, ~115, ~104, ~56
Mass Spectrum (m/z) 180 (M⁺)[19]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Sinapinic Acid Decarboxylation Decarboxylation (Thermal/Microwave/Enzymatic) Start->Decarboxylation Crude Crude this compound Decarboxylation->Crude TLC TLC Analysis Decarboxylation->TLC Reaction Monitoring Column Column Chromatography Crude->Column Pure Pure this compound Column->Pure Column->TLC Fraction Analysis HPLC HPLC Analysis Pure->HPLC Purity Check NMR NMR/MS Analysis Pure->NMR Structure Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Polymer Polymer Formation LowYield->Polymer IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn HighTemp High Temperature Polymer->HighTemp Oxygen Oxygen Presence Polymer->Oxygen Impure Impure Product PoorSep Poor Separation Impure->PoorSep Dimer Dimer Formation Impure->Dimer OptimizeCond Optimize Conditions (Time, Temp) IncompleteRxn->OptimizeCond HighTemp->OptimizeCond AddInhibitor Add Inhibitor HighTemp->AddInhibitor InertAtm Use Inert Atmosphere Oxygen->InertAtm OptimizeChromo Optimize Chromatography PoorSep->OptimizeChromo Dimer->OptimizeChromo Characterize Characterize Byproducts Dimer->Characterize

Caption: Troubleshooting logic for common issues in this compound synthesis and purification.

References

Technical Support Center: 4-Vinylsyringol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 4-vinylsyringol by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include sugars, proteins, polyphenols, and other small molecules originating from the sample source, such as beer or wine.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1][4] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4]

Q2: What are the most common sample matrices for this compound analysis and their potential interferences?

A2: this compound is commonly analyzed in fermented beverages like beer and wine, where it is formed from the precursor sinapic acid.[5] It can also be present in smoked food products.

  • Beer: The complex matrix of beer contains carbohydrates, proteins, amino acids, and a wide variety of other phenolic compounds that can interfere with this compound analysis.[2]

  • Wine: Similar to beer, wine has a complex matrix rich in phenolic compounds, organic acids, and sugars that can cause matrix effects.[6][7][8][9]

  • Smoked Foods: The matrix of smoked foods can be highly complex and variable, containing numerous compounds generated during the smoking process that may interfere with the analysis.

Q3: How can I minimize matrix effects during my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can help remove interfering matrix components before LC-MS analysis.[6][7][10]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.

  • Stable Isotope Dilution Analysis (SIDA): This is a robust method that uses a stable isotope-labeled internal standard of this compound. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for matrix effects.[11][12][13][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.Optimize the LC gradient to improve separation. Ensure the injection solvent is compatible with the mobile phase. Consider a more effective sample cleanup procedure like SPE.
Inconsistent Results/Poor Reproducibility Variable matrix effects between samples.Implement Stable Isotope Dilution Analysis (SIDA) for the most reliable correction. If SIDA is not feasible, use matrix-matched calibration for each sample type. Ensure consistent sample preparation across all samples.
Low Signal Intensity (Ion Suppression) High concentrations of co-eluting matrix components competing with this compound for ionization.Improve sample cleanup to remove interfering compounds. Dilute the sample, if sensitivity allows. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High Signal Intensity (Ion Enhancement) Co-eluting matrix components facilitating the ionization of this compound.While less common, this can still lead to inaccurate quantification. Use SIDA or matrix-matched calibration for accurate results. Improve chromatographic separation.
Signal Present in Blank Samples Carryover from previous injections or contamination of the LC-MS system.Inject several blank samples after a high-concentration sample to check for carryover. Clean the injection port and loop. Ensure high-purity solvents and reagents are used.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Wine

This protocol is a general procedure for the extraction of phenolic compounds from wine and can be adapted for this compound analysis.[6]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg/6 mL) by passing 5 mL of methanol, followed by 5 mL of water.[6]

  • Sample Loading:

    • Load 5 mL of the wine sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[6]

  • Washing (Optional):

    • To remove more polar interferences, wash the cartridge with 5 mL of water. This step should be optimized to ensure no loss of this compound.

  • Elution:

    • Elute the retained this compound and other phenolic compounds with 5 mL of ethyl acetate or methanol.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Beer

This is a general LLE protocol that can be adapted for the extraction of phenolic compounds from beer.

  • Sample Preparation:

    • Degas the beer sample by sonication for 10-15 minutes.

    • Take 10 mL of the degassed beer and adjust the pH to ~2 with an appropriate acid (e.g., hydrochloric acid).

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to the beer sample in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collection of Organic Layer:

    • Collect the upper organic layer.

    • Repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent for exhaustive extraction.

  • Drying and Evaporation:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

  • Reconstitution:

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample (Beer/Wine) spe Solid Phase Extraction (SPE) start->spe Wine Matrix lle Liquid-Liquid Extraction (LLE) start->lle Beer Matrix reconstitution Evaporation & Reconstitution spe->reconstitution lle->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate Quantification of this compound check_matrix_effect Suspect Matrix Effects? start->check_matrix_effect no_me Investigate Other Causes (e.g., Standard Preparation, Instrument Calibration) check_matrix_effect->no_me No yes_me Implement Mitigation Strategy check_matrix_effect->yes_me Yes sida Use Stable Isotope Dilution Analysis (SIDA) yes_me->sida mmc Use Matrix-Matched Calibration yes_me->mmc cleanup Improve Sample Cleanup (SPE/LLE) yes_me->cleanup chrom Optimize Chromatography yes_me->chrom end Accurate Quantification sida->end mmc->end cleanup->end chrom->end

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Preventing degradation of 4-Vinylsyringol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Vinylsyringol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as canolol, is a phenolic compound with potent antioxidant and antimutagenic properties.[][2][3] Its stability is a significant concern during sample preparation and analysis because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its biological activity.

Q2: What are the main factors that cause this compound to degrade?

A2: The primary factors promoting the degradation of this compound and other phenolic compounds are exposure to high temperatures, oxygen, light, and high pH (alkaline conditions).[4] Under acidic conditions, it can also undergo dimerization.[][5]

Q3: How does pH affect the stability of this compound?

A3: Phenolic compounds, including this compound, are generally more stable in acidic to neutral conditions.[6][7] Alkaline conditions (high pH) can lead to the formation of phenoxide ions and quinone intermediates, resulting in irreversible degradation.[6][7]

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the extraction solvent is a critical factor.[8] Methanol and ethanol, often acidified, are commonly used for extracting phenolic compounds.[9] The solvent can influence extraction efficiency and the stability of the analyte.

Q5: Are there any additives that can help prevent the degradation of this compound?

A5: Yes, adding antioxidants such as ascorbic acid or chelating agents like EDTA can help prevent oxidative degradation during sample preparation.[9]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during extraction: Exposure to high temperature, oxygen, or light.- Lower the extraction temperature.- Work under an inert atmosphere (e.g., nitrogen gas).[9]- Protect samples from light by using amber vials or covering glassware with aluminum foil.[4]
Inappropriate pH: Alkaline conditions causing degradation.- Adjust the sample pH to a slightly acidic range (pH 3-6).[6][7]- Use buffered solutions for extraction.
Appearance of unexpected peaks in chromatogram Dimerization: Acid-catalyzed formation of this compound dimers.[][5]- Avoid strongly acidic conditions if dimerization is observed.- Analyze samples promptly after preparation.
Oxidation products: Formation of vanillin or other oxidation byproducts.[10]- Add an antioxidant like ascorbic acid to the extraction solvent.[9]- De-gas solvents and purge sample vials with nitrogen.
Inconsistent results between replicate samples Variable exposure to degrading factors: Inconsistent sample handling procedures.- Standardize all sample preparation steps, including time, temperature, and exposure to light and air.- Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions.

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder.

    • Store the powdered sample at -20°C in an airtight, light-protected container until extraction.

  • Extraction:

    • Weigh the desired amount of powdered sample into a centrifuge tube.

    • Prepare the extraction solvent: 80% methanol in water, acidified with 0.1% formic acid. To prevent oxidation, add 0.1% (w/v) ascorbic acid.[9]

    • Add the extraction solvent to the sample at a ratio of 10:1 (solvent volume:sample weight).

    • Purge the headspace of the tube with nitrogen gas before sealing.

    • Vortex the sample for 1 minute, followed by sonication in an ice bath for 30 minutes.

    • Centrifuge the sample at 4°C for 15 minutes at 10,000 x g.

    • Carefully collect the supernatant. For exhaustive extraction, repeat the process two more times and pool the supernatants.

  • Sample Analysis:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze the sample immediately by HPLC or store at -80°C until analysis.

Visualizations

Degradation Pathways of this compound

Degradation of this compound This compound This compound Oxidation_Products Oxidation Products (e.g., Vanillin) This compound->Oxidation_Products O2, Light, High pH Dimer Acid-Catalyzed Dimer This compound->Dimer H+ Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation High Temperature

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stabilized Sample Preparation

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Powdered Sample Add_Solvent Add_Solvent Sample->Add_Solvent 80% MeOH, 0.1% Formic Acid, 0.1% Ascorbic Acid Inert_Atmosphere Inert_Atmosphere Add_Solvent->Inert_Atmosphere Purge with N2 Sonication Sonication Inert_Atmosphere->Sonication Ice Bath, 30 min Centrifugation Centrifugation Sonication->Centrifugation 4°C, 15 min Collect_Supernatant Collect_Supernatant Centrifugation->Collect_Supernatant Filter Filter Collect_Supernatant->Filter 0.22 µm Syringe Filter HPLC_Analysis Immediate HPLC Analysis or Storage at -80°C Filter->HPLC_Analysis Amber Vial

Caption: Workflow for preventing this compound degradation.

References

Overcoming co-elution problems in 4-Vinylsyringol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Vinylsyringol (4-VS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to co-elution in 4-VS analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in 4-VS analysis?

A1: Co-elution occurs when 4-VS and one or more other compounds are not adequately separated during chromatographic analysis, eluting from the analytical column at the same time.[1] This leads to overlapping peaks, making accurate identification and quantification of 4-VS impossible. In complex samples like beer, wine, or processed oils, numerous compounds with similar chemical properties, such as other volatile phenols, can interfere with 4-VS analysis.[2][3][4]

Q2: My 4-VS peak is showing significant tailing or fronting. Is this a co-elution issue?

A2: Not necessarily, but it can be an indicator. Peak asymmetry (tailing or fronting) can be caused by several factors, including strong interactions between 4-VS and the stationary phase, column degradation, or a poorly packed column.[5] However, a "shoulder" on your main peak is a strong visual indicator of a co-eluting compound.[1][6] If you observe a shoulder, it is highly likely that another compound is eluting very close to your 4-VS peak.

Q3: How can I confirm if I have a co-elution problem?

A3: The best way to confirm co-elution is by using a mass spectrometry (MS) detector. By examining the mass spectra across the width of the chromatographic peak, you can determine if the spectral data is consistent.[1] If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[1] Diode array detectors (DAD) can also be used for peak purity analysis by comparing UV-Vis spectra across the peak.[6]

Q4: What are some common compounds that co-elute with this compound?

A4: Common co-eluents are typically other phenolic compounds with similar polarity and volatility. In the context of food, beverage, and smoke-taint analysis, potential interfering compounds include:

  • 4-Vinylguaiacol (4-VG)

  • 4-Ethylsyringol

  • Guaiacol and 4-methylguaiacol[7]

  • Cresols (o-, m-, p-cresol)[7]

  • Other derivatives of sinapic acid and related phenolic acids.[4][8]

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution problems in your 4-VS analysis.

Step 1: Initial Diagnosis

The first step is to identify the signs of co-elution. The following workflow can guide your initial assessment.

G start Start: Poor 4-VS Peak Shape or Quantitation check_shape Examine Peak Shape start->check_shape shoulder Shoulder or Split Peak? check_shape->shoulder check_ms Review MS Data Across Peak ms_consistent Consistent Mass Spectrum? check_ms->ms_consistent asymmetric Symmetric Peak? shoulder->asymmetric No coelution_likely High Likelihood of Co-elution shoulder->coelution_likely Yes asymmetric->check_ms Yes other_issue Issue May Not Be Co-elution (e.g., column overload, secondary interactions) asymmetric->other_issue No (Tailing/Fronting) ms_consistent->coelution_likely No coelution_possible Co-elution Possible ms_consistent->coelution_possible Yes proceed Proceed to Method Optimization coelution_likely->proceed coelution_possible->proceed

Caption: Troubleshooting workflow for diagnosing 4-VS co-elution.

Step 2: Method Optimization Strategies

If co-elution is suspected, modifying the analytical method is necessary. The resolution of two chromatographic peaks is governed by three main factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Strategy 1: Modify Mobile Phase Composition (Altering Selectivity & Retention)

Changing the mobile phase is often the simplest and most effective first step.

  • Adjust Organic Modifier: If using a gradient of acetonitrile and water, try substituting methanol. Methanol has different solvent properties and can alter the elution order of closely related compounds.

  • Modify pH: For LC-MS applications, small changes in the mobile phase pH (e.g., by adjusting the concentration of formic or acetic acid) can alter the ionization state of interfering acidic or basic compounds, thereby changing their retention time relative to 4-VS.

  • Weaken the Mobile Phase: To increase the retention factor (k'), make the mobile phase weaker (i.e., decrease the percentage of the organic solvent). This gives the analytes more time to interact with the stationary phase, which can improve separation.[1][6]

Strategy 2: Change the Stationary Phase (Altering Selectivity)

If mobile phase adjustments are insufficient, the issue may be the column chemistry. The selectivity (α) is most profoundly impacted by the choice of stationary phase.

  • Switch Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds like 4-VS due to π-π interactions.[6]

  • Particle Size and Column Length: Increasing column length or decreasing stationary phase particle size can increase efficiency (N), leading to sharper peaks and better resolution.

Strategy 3: Optimize GC Method Parameters (for GC-MS Analysis)

For Gas Chromatography (GC) analysis, co-elution can often be resolved by adjusting the temperature program.

  • Decrease Ramp Rate: A slower temperature ramp during the elution window of 4-VS allows for better separation of compounds with close boiling points.

  • Add an Isothermal Hold: Incorporate a period of constant temperature (isothermal hold) just before the expected retention time of 4-VS to allow interfering compounds to separate.

Step 3: Enhance Sample Preparation

Complex sample matrices are a primary source of interfering compounds.[2] Improving sample cleanup can eliminate co-eluting substances before they are introduced to the analytical system.

  • Solid Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that selectively retains either 4-VS or the interfering compounds. Method development may be required to optimize the wash and elution steps.

  • Liquid-Liquid Extraction (LLE): Perform an LLE with a solvent system that has a high affinity for 4-VS while leaving interfering compounds behind in the original sample matrix.[9]

  • Stir Bar Sorptive Extraction (SBSE): This technique is effective for extracting and concentrating volatile and semi-volatile compounds from liquid samples and can offer high sensitivity.[7][10]

Experimental Protocols & Data

Example HPLC-MS/MS Protocol for 4-VS Analysis

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (from a beverage matrix):

    • Adjust 5 mL of degassed sample to pH 7.0.

    • Add an internal standard (e.g., deuterated 4-VS).

    • Perform Solid Phase Extraction using a divinylbenzene-based polymer cartridge.

    • Wash the cartridge with 5% methanol in water.

    • Elute the analytes with ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of 10% acetonitrile in water.

  • LC-MS/MS Parameters:

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 60% B over 8 min, then to 95% B for 2 min, hold for 2 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Negative
MRM Transitions See Table 2 below
Table 1: Comparison of Chromatographic Columns for Volatile Phenol Separation
Column TypePhase ChemistryTypical DimensionsSeparation PrincipleBest For
Standard C18 Octadecylsilane4.6 x 250 mm, 5 µmHydrophobic interactionsGeneral purpose, initial method development
Phenyl-Hexyl Phenyl-Hexyl2.1 x 100 mm, 2.7 µmHydrophobic & π-π interactionsResolving aromatic compounds with similar hydrophobicity
Pentafluorophenyl (PFP) Pentafluorophenylpropyl3.0 x 150 mm, 3.5 µmDipole-dipole, π-π, hydrophobic interactionsSeparation of positional isomers and polar aromatic compounds
Table 2: Example MRM Transitions for MS/MS Detection

Mass Spectrometry is crucial for selective detection, which can resolve co-elution issues at the detector level.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (4-VS) 179.1164.115
Potential Co-eluent: 4-VG149.1134.112
Internal Standard: 4-VS-d3182.1167.115

Note: The molecular ion of 4-VS in negative mode is [M-H]⁻ at m/z 179.1. The primary fragment corresponds to the loss of a methyl group (-CH₃).[11] These values must be empirically optimized on your specific instrument.

Logical Workflow for Method Development

The following diagram illustrates a logical progression for developing a robust method that avoids co-elution.

G cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Define Analytes (4-VS & potential interferents) lit_review Literature Review for Starting Conditions start->lit_review select_column Select Initial Column (e.g., C18) lit_review->select_column run_std Run Initial Test with Standards select_column->run_std eval_res Evaluate Resolution run_std->eval_res opt_mobile Optimize Mobile Phase (Gradient, Solvent) eval_res->opt_mobile Resolution < 1.5 opt_column Change Column Chemistry (e.g., Phenyl-Hexyl) eval_res->opt_column No Improvement final_method Final Method Achieved eval_res->final_method Resolution > 1.5 opt_mobile->run_std opt_column->run_std validate Validate Method (LOD, LOQ, Robustness) final_method->validate

Caption: A logical workflow for analytical method development.

References

Technical Support Center: Refinement of 4-Vinylsyringol Derivatization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their 4-vinylsyringol derivatization protocols. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography-mass spectrometry (GC-MS) analysis?

A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound. The presence of a polar hydroxyl (-OH) group makes the molecule less volatile and prone to unwanted interactions with the GC column, leading to poor peak shape and inaccurate quantification. By replacing the active hydrogen of the hydroxyl group with a less polar functional group (e.g., a trimethylsilyl or acetyl group), the volatility is increased, allowing for successful GC-MS analysis.

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization techniques for phenolic compounds like this compound are silylation and acetylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Acetylation: This technique introduces an acetyl group to the hydroxyl functional group, typically using acetic anhydride.

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored in an inert atmosphere, in a freezer at or below -20°C, and protected from light.[1] For stock solutions, storage at -80°C is recommended for up to 6 months.[2] It is advisable to prepare working solutions fresh on the day of use.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product Presence of moisture in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store derivatization reagents under dry conditions and handle them in a moisture-free environment (e.g., under a nitrogen stream).
Incomplete reaction.Increase the reaction time and/or temperature. Optimize the ratio of derivatization reagent to the sample; a 2:1 molar excess of reagent to active hydrogen is often recommended. For silylation, consider adding a catalyst like trimethylchlorosilane (TMCS).
Degradation of the derivatization reagent.Use fresh, high-quality derivatization reagents. Avoid repeated freeze-thaw cycles of the reagents.
Poor Chromatographic Peak Shape (e.g., tailing) Incomplete derivatization.See "Low or No Derivatization Product" solutions.
Active sites on the GC column or liner.Use a deactivated GC liner and column. Consider injecting a small amount of the derivatization reagent to passivate active sites before running the sample.
Presence of Multiple Peaks for the Derivatized Product Formation of multiple derivatives or side products.Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of a single product. For silylation, tautomerization can sometimes lead to multiple derivatives; methoximation prior to silylation can prevent this, although this is more common for compounds with keto-enol tautomerism.
Potential polymerization of the vinyl group.While not extensively documented for this compound specifically, acid-catalyzed polymerization can occur with phenols containing olefin groups.[2] If using acidic catalysts, consider milder, non-acidic derivatization conditions.
Contamination in the Chromatogram Impurities in the sample, solvents, or reagents.Use high-purity solvents and reagents. Run a blank sample (reagents and solvent without the analyte) to identify sources of contamination.
By-products from the derivatization reaction.Choose a derivatization reagent that produces volatile by-products that elute with the solvent front and do not interfere with the analyte peak.

Experimental Protocols

Silylation of this compound using BSTFA

This protocol is a general guideline for the silylation of phenolic compounds and should be optimized for your specific experimental setup.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (or other suitable anhydrous solvent like acetonitrile or dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of moisture.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The volume of the silylating agent may need to be adjusted to ensure at least a 2:1 molar excess relative to the hydroxyl group of this compound.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. Reaction time and temperature may require optimization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Acetylation of this compound

This protocol provides a general method for the acetylation of phenolic compounds.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial securely and heat at 50-70°C for 20-30 minutes.

  • Work-up (Optional): After cooling, the excess reagents can be removed by evaporation under a stream of nitrogen. The residue can then be redissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate) for GC-MS analysis.

Quantitative Data for Phenolic Compound Derivatization

Derivatization MethodReagentTypical ConditionsExpected YieldKey Considerations
Silylation BSTFA + 1% TMCS60-70°C, 30-60 minGenerally high (>90%)Highly sensitive to moisture. By-products are volatile.
Silylation MSTFA60-80°C, 30-60 minGenerally high (>90%)Often considered a stronger silylating agent than BSTFA. By-products are very volatile.
Acetylation Acetic Anhydride/Pyridine50-70°C, 20-30 minGood to high (>80%)The reaction is typically robust and less sensitive to trace amounts of water compared to silylation.

Note: The optimal conditions and resulting yields for this compound derivatization should be determined empirically.

Signaling Pathways and Experimental Workflows

This compound (Canolol) Antioxidant and Anti-inflammatory Signaling Pathways

This compound, also known as canolol, has been shown to exert antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, including the p38 MAPK and NF-κB pathways.

experimental_workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add Anhydrous Solvent & Derivatization Reagent (e.g., BSTFA) dry->add_reagent react Heat (e.g., 60-70°C) add_reagent->react cool Cool to Room Temperature react->cool gcms GC-MS Analysis cool->gcms

Caption: General experimental workflow for the derivatization of this compound for GC-MS analysis.

p38_MAPK_pathway This compound (Canolol) and the p38 MAPK Pathway stress Oxidative Stress (e.g., H2O2) p38 p38 MAPK Activation stress->p38 canolol This compound (Canolol) canolol->p38 Inhibits apoptosis Cellular Damage & Apoptosis p38->apoptosis

Caption: this compound inhibits oxidative stress-induced p38 MAPK activation.

NFkB_pathway This compound (Canolol) and the NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimuli->nfkb canolol This compound (Canolol) canolol->nfkb Inhibits inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: this compound suppresses the activation of the pro-inflammatory NF-κB pathway.

References

Validation & Comparative

A Comparative Analysis of 4-Vinylsyringol and Other Smoke-Derived Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-Vinylsyringol and other significant phenols commonly found in smoke. The information presented is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Chemical Structures

CompoundStructure
This compound
4-Vinylguaiacol
Guaiacol
Syringol
p-Cresol

Comparative Biological Activity

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other selected smoke-derived phenols. It is important to note that direct comparative studies for all activities across all compounds are limited. Therefore, data from individual studies are presented, and direct comparisons should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant potential of these phenolic compounds is a key area of interest. The data below is derived from various assays measuring antioxidant efficacy.

CompoundAssayResultReference
4-Vinylguaiacol Rancimat (110°C) in various oils5 to 25-fold higher induction period increase than this compound[1]
This compound Rancimat (110°C) in various oilsLess effective than 4-Vinylguaiacol[1]
4-Vinylguaiacol Emulsion systemMost active among tested 4-vinyl derivatives[2]
This compound DPPH radical scavengingWeaker activity than corresponding phenolic acids in a homogeneous polar medium[2]
Syringic Acid LOX inhibitionIC50 = 0.009 mM[3]
Mexican Propolis (containing Ferulic Acid and Syringic Acid) DPPH radical scavengingIC50 = 9.9 µg/mL (Ferulic Acid), 9.8 µg/mL (Syringic Acid)[4]
Anti-inflammatory Activity

Several smoke-derived phenols have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

CompoundAssay/TargetCell Line/ModelIC50/EffectReference
Syringol sPLA2 inhibitionIn vitro3.00 µg/mL[5][6][7]
5-LOX inhibitionIn vitro0.325 µg/mL[5][6][7]
Guaiacol COX-2 inhibitionSheep vesicular gland72 µM[8]
2-Methoxy-4-vinylphenol NO and PGE2 productionLPS-stimulated RAW264.7 cellsDose-dependent inhibition[9][10]
Cytotoxicity

The cytotoxic potential of these compounds is crucial for evaluating their safety profile and potential as anti-cancer agents.

CompoundCell LineExposure TimeIC50Reference
p-Cresol HT-2924 h~0.8 mM[11]
HCT 11624 h> 0.8 mM[11]
HepaRG24 h0.85 ± 0.14 mM (LDH release)[12]
Guaiacol Human pulp fibroblastsNot specified9.8 mM (inhibition of cellular DNA)[13]
Syringin (a glucoside of sinapyl alcohol) HeLaNot specified19.97 µg/mL (for the extract)[14][15]
4-Methoxycinnamyl alcohol HeLaNot specified7.82 µg/mL[14][15]
MCF-7Not specified14.24 µg/mL[14][15]
DU145Not specified22.10 µg/mL[14][15]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.

  • Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.

  • Control: A mixture of 1 mL of DPPH solution and 3 mL of methanol is used as the control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a graph of inhibition percentage against sample concentration.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by some of the discussed smoke-derived phenols.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IkB-NFkB Complex IkB->IkB_NFkB NFkB NFkB NFkB->IkB_NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation 2M4VP 2-Methoxy-4-vinylphenol (related to 4-Vinylguaiacol) 2M4VP->IKK Inhibits 2M4VP->NFkB Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Gene_Expression Induces

Caption: Inhibition of the NF-κB Signaling Pathway by 2-Methoxy-4-vinylphenol.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / Stress MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates 2M4VP 2-Methoxy-4-vinylphenol (related to 4-Vinylguaiacol) 2M4VP->MAPK Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: Inhibition of the MAPK Signaling Pathway by 2-Methoxy-4-vinylphenol.

Conclusion

This guide provides a comparative overview of this compound and other smoke-derived phenols based on currently available scientific literature. While 4-Vinylguaiacol appears to be a more potent antioxidant in certain systems, the biological activities of this compound, particularly its anti-inflammatory and cytotoxic effects, warrant further investigation. The provided data and experimental protocols can serve as a valuable resource for researchers exploring the therapeutic potential of these compounds. Further head-to-head comparative studies are necessary to fully elucidate the relative potencies and mechanisms of action of these closely related phenolic compounds.

References

4-Vinylsyringol: A Potential Biomarker for Enhancing Food Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-vinylsyringol against established food quality markers, supported by experimental data and protocols, for researchers and professionals in food science and drug development.

Introduction

The assessment of food quality is a critical aspect of food science and industry, ensuring consumer safety and satisfaction. Chemical markers that indicate the extent of thermal processing, storage-related changes, or the development of off-flavors are invaluable tools for quality control. This compound (4-VS), a phenolic compound derived from the thermal degradation of sinapic acid, has emerged as a promising biomarker for food quality. This guide provides a comprehensive comparison of 4-VS with other established food quality markers, presenting supporting experimental data, detailed analytical protocols, and visual representations of relevant pathways and workflows.

This compound is formed from the decarboxylation of sinapic acid, a hydroxycinnamic acid naturally present in various plant-based foods.[1][2][3] Its presence and concentration can be indicative of the thermal stress a food product has undergone. Furthermore, 4-VS is known to contribute to the sensory profile of certain foods, imparting smoky or spicy notes.[4] This dual role as both a process indicator and a flavor compound makes it a particularly interesting candidate for food quality monitoring.

Comparison of this compound with an Established Biomarker: Furan

To validate the utility of this compound as a food quality biomarker, it is essential to compare its performance against established markers. Furan, a volatile organic compound, is a well-known heat treatment contaminant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] It is formed through various pathways during the thermal processing of foods, including the degradation of carbohydrates, amino acids, and ascorbic acid.[6][7]

Data Presentation: this compound vs. Furan

The following table summarizes the key characteristics of this compound and furan as food quality biomarkers.

FeatureThis compound (4-VS)Furan
Precursor(s) Sinapic acidCarbohydrates, Amino acids, Ascorbic acid, Polyunsaturated fatty acids[6][7]
Formation Mechanism Thermal decarboxylationMaillard reaction, Caramelization, Ascorbic acid degradation, Lipid oxidation[5][8]
Typical Food Matrices Beer, Rapeseed Oil, Thermally processed plant-based foods[3][9]Coffee, Canned and jarred foods, Bakery products, Fruit juices[1][10][11]
Sensory Impact "Smoky-old beer" or "tobacco-like" flavor in beer[4]Contributes to the overall aroma of some heated foods, but not typically a desirable flavor
Sensory Threshold ~0.5 ppm in beer[4]Not typically used as a sensory quality marker
Primary Indication Thermal processing, Aging, Off-flavor developmentThermal processing intensity, Potential carcinogen presence
Analytical Methods GC-MS, HPLC-DAD[12][13]Headspace GC-MS[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound and furan are crucial for reproducible and reliable quantification.

Protocol 1: Quantification of this compound in Beer using HS-SPME-GC-MS

This method is suitable for the determination of volatile phenolic compounds, including this compound, in beer.

1. Sample Preparation:

  • Degas the beer sample by ultrasonication for 15 minutes.

  • Transfer 5 mL of the degassed beer into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a suitable internal standard (e.g., 2,4,6-trichlorophenol) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

  • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 3°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range of m/z 35-350.

    • Identify this compound by its retention time and mass spectrum (key ions: m/z 180, 165, 137).

    • Quantify using the peak area ratio of this compound to the internal standard.

Protocol 2: Quantification of this compound in Rapeseed Oil using HPLC-DAD

This method is suitable for the analysis of non-volatile phenolic compounds in vegetable oils.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 5 g of rapeseed oil into a 50 mL centrifuge tube.

  • Add 10 mL of a methanol/water solution (80:20, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect the methanolic extract (lower layer).

  • Repeat the extraction process two more times with 10 mL of the methanol/water solution.

  • Combine the methanolic extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Diode-array detector monitoring at 280 nm and 320 nm.

  • Quantification: Identify and quantify this compound by comparing its retention time and UV spectrum with a certified standard. Create a calibration curve using standards of known concentrations.

Protocol 3: Quantification of Furan in Fruit Juice using Headspace GC-MS

This method is a standard approach for the analysis of the highly volatile compound furan in liquid food matrices.

1. Sample Preparation:

  • Cool the fruit juice sample to 4°C to minimize furan loss.

  • Transfer 5 mL of the cooled juice into a 20 mL headspace vial.

  • Add a known amount of deuterated furan (d4-furan) as an internal standard.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis:

  • Autosampler: Use a headspace autosampler for automated and reproducible injections.

  • Incubation: Equilibrate the vial at 60°C for 30 minutes.

  • Injection: Inject a portion of the headspace into the GC.

  • Column: Use a low-polarity capillary column (e.g., DB-624, 60 m x 0.25 mm x 1.4 µm).

  • Oven Temperature Program:

    • Initial temperature of 35°C, hold for 5 minutes.

    • Ramp to 100°C at a rate of 5°C/minute.

    • Ramp to 220°C at a rate of 20°C/minute and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Use selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Monitor m/z 68 for furan and m/z 72 for d4-furan.

  • Quantification: Quantify furan using the peak area ratio of the target ion for furan to the target ion for the internal standard.

Mandatory Visualizations

Formation Pathways of this compound and Furan

cluster_0 This compound Formation cluster_1 Furan Formation (Example Pathway) Sinapic_Acid Sinapic Acid Decarboxylation Thermal Decarboxylation Sinapic_Acid->Decarboxylation - CO2 Four_VS This compound Decarboxylation->Four_VS Ascorbic_Acid Ascorbic Acid Degradation Thermal Degradation Ascorbic_Acid->Degradation Intermediates Reactive Intermediates Degradation->Intermediates Cyclization Cyclization & Dehydration Intermediates->Cyclization Furan Furan Cyclization->Furan

Caption: Formation pathways of this compound and Furan.

Experimental Workflow for Biomarker Analysis

cluster_0 This compound Analysis (e.g., in Beer) cluster_1 Furan Analysis (e.g., in Juice) Sample_Prep_VS Sample Preparation (Degassing, Salting) HS_SPME HS-SPME (DVB/CAR/PDMS fiber) Sample_Prep_VS->HS_SPME GC_MS_VS GC-MS Analysis HS_SPME->GC_MS_VS Data_Analysis_VS Data Analysis (Quantification vs. IS) GC_MS_VS->Data_Analysis_VS Sample_Prep_Furan Sample Preparation (Cooling, IS Spiking) HS_GC_MS Headspace GC-MS (Direct Injection) Sample_Prep_Furan->HS_GC_MS Data_Analysis_Furan Data Analysis (SIM, Quantification vs. IS) HS_GC_MS->Data_Analysis_Furan

Caption: Experimental workflows for 4-VS and Furan analysis.

Conclusion

This compound demonstrates significant potential as a valuable biomarker for food quality, particularly in thermally processed plant-based foods and fermented beverages. Its direct formation from a common plant-derived precursor, sinapic acid, provides a clear and specific indicator of processing history and potential flavor changes. In comparison to a well-established thermal processing marker like furan, 4-VS offers the advantage of also being a flavor-active compound, allowing for a more direct correlation with the sensory attributes of the final product. While furan remains a critical marker for food safety due to its toxicity, 4-VS can provide complementary information on the more nuanced aspects of food quality related to flavor and aroma development during processing and aging.

The provided experimental protocols offer robust and reliable methods for the quantification of 4-VS and furan in different food matrices. The choice of biomarker and analytical method will ultimately depend on the specific food product and the quality attributes of interest. For a comprehensive assessment of food quality, the parallel monitoring of multiple biomarkers, including both process-induced contaminants like furan and quality-related compounds like this compound, is recommended. Further research focusing on the direct quantitative comparison of these markers in a wider range of food products will further solidify the role of this compound in the food industry's quality control toolbox.

References

Cross-Validation of Analytical Methods for 4-Vinylsyringol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methodologies for the quantitative analysis of 4-Vinylsyringol (4-VS), a phenolic compound of interest due to its antioxidant and potential therapeutic properties. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, ranging from food and beverages to biological samples. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling researchers to make informed decisions based on their specific analytical needs.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of analytical methods is paramount for generating reliable and reproducible data. The following table summarizes the key validation parameters for the quantification of this compound and structurally similar volatile phenols using HPLC-UV and GC-MS. It is important to note that direct validation data for this compound is limited in publicly available literature; therefore, data from closely related compounds such as 4-vinylguaiacol (4-VG) and 4-vinylphenol (4-VP) are included for comparative purposes.

Analytical MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV/FLD 4-VG, 4-VP, and other phenolsSake0.9999 - 1.00002.6 µg/L (4-VG), 1.6 µg/L (4-VP)--[1]
HPLC-UV Canolol (4-VS)Rapeseed Oil----[2]
HPLC-UV 4-VG, 4-VPTop-fermented Wheat Beer>0.99---[3]
GC-MS (SBSE) 4-VG, 4-VP, and other phenolsAlcoholic Beverages0.994 - 0.999-< 3 µg/L81.4 - 104.4
GC-MS (LLE) Volatile PhenolsBaijiu-0.29–39.47 µg/L0.96–131.58 µg/L-
GC-MS 4-VGBeer-25-50 pg/L--[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in liquid samples such as beverages and oil extracts.

1. Sample Preparation (Adapted from Rapeseed Oil Analysis[2])

  • For Oil Samples: Dissolve approximately 10 mg of the oil sample in 1 mL of n-heptane containing a suitable internal standard (e.g., 2,2,5,7,8-pentamethyl-6-chromanol).

  • For Aqueous Samples (e.g., Beer, Wine): Direct injection after filtration through a 0.45 µm syringe filter is often possible. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. HPLC Instrumentation and Conditions (Adapted from Sake and Beer Analysis[1][3])

  • Column: Diol phase HPLC column (25 cm x 4.6 mm ID) or a reversed-phase C18 column.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for related vinylphenols is a mixture of methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v)[3]. For a Diol column, a non-polar mobile phase such as n-heptane/tert-butyl methyl ether (99+1, v/v) is used[2].

  • Flow Rate: 1.0 - 1.3 mL/min.

  • Detection: UV detection at 260 nm or 280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be employed with excitation and emission wavelengths optimized for 4-VS. For related vinylphenols, excitation at 260 nm and emission at 320 nm has been used[1].

  • Injection Volume: 20 µL.

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase or a blank matrix extract over the desired concentration range. Plot the peak area against the concentration to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound, especially in complex matrices.

1. Sample Preparation (Adapted from Alcoholic Beverage Analysis)

  • Stir Bar Sorptive Extraction (SBSE): Dilute the beverage sample with a phosphate buffer (e.g., 1M, pH 7). Perform extraction using an ethylene glycol/polydimethylsiloxane (EG/PDMS) coated stir bar.

  • Solid-Phase Microextraction (SPME): Place the sample in a headspace vial and expose a SPME fiber (e.g., PDMS/DVB) to the headspace or directly immerse it in the sample.

  • Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent like dichloromethane or diethyl ether.

2. GC-MS Instrumentation and Conditions

  • GC Column: A medium-polarity capillary column such as a DB-5ms or equivalent is suitable.

  • Injection: Thermal desorption for SBSE or direct injection for LLE extracts. A splitless injection mode is often preferred for trace analysis.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250-280°C) to elute the analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound would be monitored (e.g., m/z 180, 165, 152).

3. Derivatization (Optional)

For some phenolic compounds, derivatization (e.g., silylation) may be employed to improve volatility and chromatographic peak shape, though it adds an extra step to the sample preparation.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of this compound and a decision-making process for method selection.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Extraction (LLE, SPE, SPME, SBSE) Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (Optional for GC-MS) Filtration->Derivatization HPLC_UV HPLC-UV/FLD Filtration->HPLC_UV LC_MSMS LC-MS/MS Filtration->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for this compound analysis.

Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Research_Goal Define Research Goal Quantification_Type Quantification Type Research_Goal->Quantification_Type Sensitivity_Need Sensitivity Requirement Quantification_Type->Sensitivity_Need Routine Quantification_Type->Sensitivity_Need Trace Matrix_Complexity Matrix Complexity Sensitivity_Need->Matrix_Complexity HPLC_UV HPLC-UV Matrix_Complexity->HPLC_UV Low GC_MS GC-MS Matrix_Complexity->GC_MS High (Volatiles) LC_MSMS LC-MS/MS Matrix_Complexity->LC_MSMS High (Non-volatiles)

Caption: Logical flow for selecting an analytical method for 4-VS.

References

Comparative analysis of 4-Vinylsyringol content in different beers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the presence of the bioactive compound 4-Vinylsyringol across a range of beers, supported by experimental context.

This compound (4-VS), a phenolic compound derived from the decarboxylation of sinapic acid, contributes to the complex flavor profiles of various beers, often imparting smoky, spicy, or tobacco-like notes.[1] Beyond its sensory impact, 4-VS is noted for its significant antioxidant activity, potentially exceeding that of similar compounds like 4-vinylguaiacol (4-VG) and 4-vinylphenol (4-VP).[2] This guide provides a comparative overview of 4-VS content in different beer styles, details the methodologies for its analysis, and illustrates the biochemical pathways of its formation.

Quantitative Comparison of Phenolic Compounds in Beer

Direct quantitative comparisons of this compound across a wide spectrum of beer styles are limited in publicly available research. However, the presence and concentration of 4-VS are intrinsically linked to the beer style, ingredients, and yeast used in fermentation. The following table provides a qualitative assessment of expected 4-VS levels in various beers based on current literature, supplemented with quantitative data for the related and more extensively studied 4-Vinylguaiacol (4-VG) to offer a comparative perspective.

Beer StyleExpected this compound (4-VS) LevelReported 4-Vinylguaiacol (4-VG) Concentration (µg/L)Key Factors Influencing Phenolic Profile
Bavarian-style Weissbier Present, contributing to background smoky notes[1]Up to 1500Use of specific Saccharomyces cerevisiae strains with phenolic off-flavor (POF+) characteristics.
Lambic & Gueuze Potentially present and variableData not readily available for direct comparisonFermentation with wild yeasts, including Brettanomyces species, which are known producers of phenolic compounds.[1]
Rauchbier (Smoked Beer) Potentially presentPresent in notable concentrationsUse of malts dried over open flames, which can be a source of phenolic precursors and related compounds.[1][3]
Belgian Specialty Ales Variable, depending on yeast strainCan be well above flavor thresholdDiverse yeast strains are used, some of which are POF+.
Lager Generally low to absentTypically below flavor thresholdLager yeast strains are generally considered POF- and do not produce significant levels of vinylphenols.
Stout & Porter VariableData not readily available for direct comparisonUse of roasted and dark malts can influence the phenolic profile.
India Pale Ale (IPA) Generally low to absentTypically lowHop-forward styles where yeast-derived phenolic character is not a defining feature.

Biochemical Pathway of this compound Formation

The formation of this compound in beer is primarily a biochemical process driven by the enzymatic action of certain yeast strains on a precursor molecule found in malt.

Biochemical Pathway of this compound Formation Sinapic Acid Sinapic Acid This compound This compound Sinapic Acid->this compound Decarboxylation Phenolic Acid Decarboxylase (PAD) Phenolic Acid Decarboxylase (PAD) Phenolic Acid Decarboxylase (PAD)->this compound

Caption: Enzymatic conversion of sinapic acid to this compound.

This signaling pathway illustrates the conversion of sinapic acid, a hydroxycinnamic acid present in malt, into the flavor-active this compound. This reaction is catalyzed by the enzyme Phenolic Acid Decarboxylase (PAD), which is notably active in certain yeast strains, particularly wild yeasts like Brettanomyces.[1][4] The presence and activity of this enzyme are key determinants of the final concentration of 4-VS in the beer.

Experimental Protocols

The quantification of this compound and other volatile phenols in beer typically involves chromatographic techniques that allow for the separation and detection of these compounds at low concentrations.

Sample Preparation and Extraction

A common initial step involves the extraction of volatile compounds from the beer matrix. This can be achieved through liquid-liquid extraction with a non-polar solvent or by solid-phase microextraction (SPME), where a coated fiber is exposed to the headspace of the beer sample to adsorb volatile analytes.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase for separating phenolic compounds is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: The extracted sample is injected into the GC, where it is vaporized.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

  • Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is also employed for the analysis of phenolic compounds.

  • Instrumentation: An HPLC system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compounds.

  • Detection: The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, which aids in their identification and quantification based on their characteristic UV-Vis spectra.

General Experimental Workflow for 4-VS Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Beer Sample Beer Sample Extraction (LLE or SPME) Extraction (LLE or SPME) Beer Sample->Extraction (LLE or SPME) Chromatography (GC or HPLC) Chromatography (GC or HPLC) Extraction (LLE or SPME)->Chromatography (GC or HPLC) Detection (MS or DAD) Detection (MS or DAD) Chromatography (GC or HPLC)->Detection (MS or DAD) Quantification Quantification Detection (MS or DAD)->Quantification Data Analysis Data Analysis Quantification->Data Analysis

References

A Comparative Analysis of the Antioxidant Efficacy of 4-Vinylsyringol Versus BHT and Tocopherols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration for potent, naturally derived antioxidants is a significant focus in pharmaceutical and food sciences, driven by the need for effective alternatives to synthetic compounds. This guide provides an objective comparison of the antioxidant efficacy of 4-Vinylsyringol (also known as canolol), a phenolic compound found in canola oil, against two widely used antioxidants: Butylated Hydroxytoluene (BHT), a synthetic antioxidant, and tocopherols, a class of natural antioxidants commonly known as Vitamin E. This comparison is based on available experimental data from key antioxidant assays.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 values for this compound, BHT, and tocopherols under identical assay conditions are limited in publicly accessible literature. However, by synthesizing data from various studies, we can draw meaningful comparisons. The following tables summarize the available quantitative data on the free radical scavenging activity of these compounds.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)Source
α-Tocopherol19.80[1]
BHT (Butylated Hydroxytoluene)28.50[1]
This compound (Canolol)Data not available in direct comparison

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Efficacy in Lipid Peroxidation Inhibition

CompoundSystem/AssayRelative EfficacySource
This compound (Canolol)Oil-in-water emulsionBHT > this compound
BHTIrradiated PolyethyleneBHT showed a lower oxidation index than Vitamin E[2]
α-TocopherolKilka fish oilNo significant difference between 1% α-tocopherol and 1% BHT[3][4]
Mixed TocopherolsHuman erythrocytesMore potent than α-tocopherol alone[5]

Experimental Protocols and Methodologies

A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting the comparative data. Below are the detailed protocols for the primary assays referenced.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, BHT, α-tocopherol) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mixing Mix Sample and DPPH Solution DPPH_Solution->Mixing Test_Samples Prepare Serial Dilutions of Antioxidants Test_Samples->Mixing Incubation Incubate 30 min in Dark at RT Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Experimental Protocol:

  • Generation of ABTS•+: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Sample Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Reaction & Measurement cluster_analysis Analysis ABTS_K2S2O8 Mix ABTS and Potassium Persulfate Incubate_Dark Incubate 12-16h in Dark ABTS_K2S2O8->Incubate_Dark Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 Incubate_Dark->Dilute_ABTS Add_Sample Add Antioxidant Sample Dilute_ABTS->Add_Sample Measure_Abs Measure Absorbance at 734 nm Add_Sample->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC

ABTS Radical Cation Decolorization Assay Workflow

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, which is a critical aspect of its protective effect in biological systems and fatty foods.

Principle: Lipid peroxidation can be induced by various pro-oxidants (e.g., Fe2+/ascorbate, AAPH). The extent of oxidation is measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex (TBARS - Thiobarbituric Acid Reactive Substances).

Experimental Protocol:

  • Substrate Preparation: A lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., brain or liver), is prepared.

  • Incubation with Antioxidant: The antioxidant sample is added to the lipid substrate.

  • Initiation of Peroxidation: A pro-oxidant is added to initiate lipid peroxidation.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • Measurement of Peroxidation: The reaction is stopped, and the extent of lipid peroxidation is determined, commonly by the TBARS assay, where the absorbance of the MDA-TBA adduct is measured at ~532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group (without antioxidant).

Lipid_Peroxidation_Workflow cluster_prep Preparation cluster_reaction Oxidation & Incubation cluster_analysis Analysis Substrate Prepare Lipid Substrate (e.g., Linoleic Acid Emulsion) Antioxidant Add Antioxidant Sample Substrate->Antioxidant Initiator Add Pro-oxidant (e.g., Fe2+) Antioxidant->Initiator Incubate Incubate at 37°C Initiator->Incubate TBARS Perform TBARS Assay Incubate->TBARS Measure Measure Absorbance at ~532 nm TBARS->Measure Calculate Calculate % Inhibition Measure->Calculate

Lipid Peroxidation Inhibition Assay Workflow

Discussion and Conclusion

The available data suggests that this compound is a potent natural antioxidant, with evidence pointing towards an efficacy that may surpass that of α-tocopherol in certain systems. When compared to the synthetic antioxidant BHT, the relative efficacy appears to be more dependent on the specific system being evaluated. For instance, in an oil-in-water emulsion, BHT was reported to be more effective than this compound. However, in other applications, such as the preservation of fish oil, α-tocopherol and BHT have shown comparable efficacy.

It is important to note that the antioxidant activity of these compounds is influenced by various factors including the solvent, pH, temperature, and the nature of the oxidative stress. Therefore, the choice of the most suitable antioxidant will depend on the specific application.

For researchers and drug development professionals, this compound represents a promising natural antioxidant. However, further direct comparative studies with standardized methodologies are required to definitively establish its antioxidant efficacy relative to BHT and various forms of tocopherols across a wider range of applications.

References

Comparative Analysis of 4-Vinylsyringol Abundance in Various Wood Smokes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the relative abundance of 4-vinylsyringol, a key bioactive compound, in the smoke of different hardwoods. This document provides supporting experimental data, detailed methodologies, and a biochemical pathway visualization to aid in research and development.

The composition of wood smoke is a complex matrix of chemical compounds, with significant variations observed between different wood species. Among these compounds, this compound, a phenolic compound derived from the thermal degradation of syringyl lignin, has garnered interest for its potential biological activities. Understanding its relative abundance in the smoke of various woods is crucial for applications ranging from food science to pharmacology. This guide provides a comparative analysis of this compound content in the smoke of four common hardwoods: European Beech (Fagus sylvatica), Pedunculate Oak (Quercus robur), Black Alder (Alnus glutinosa), and Silver Birch (Betula pendula).

Quantitative Comparison of Phenolic Compounds

The following table summarizes the relative abundance of this compound and related phenolic compounds in the smoke of the four aforementioned wood species. The data is compiled from gas chromatography-mass spectrometry (GC-MS) analyses reported in scientific literature. It is important to note that the absolute and relative amounts of these compounds can be influenced by factors such as the specific burning conditions (e.g., temperature, oxygen availability) and the moisture content of the wood.

Wood SpeciesThis compound (% of Total 2,6-Dimethoxyphenols)Other Major Syringol DerivativesOther Major Phenolic Compounds
European Beech (Fagus sylvatica)Data not availableSyringol, SyringaldehydeGuaiacol, 4-Methylguaiacol, Phenol
Pedunculate Oak (Quercus robur)Present, but quantitative data not availableSyringol, SyringaldehydeGuaiacol, 4-Methylguaiacol, Eugenol
Black Alder (Alnus glutinosa)10.5%Syringol (18.1%), 4-Methylsyringol (12.8%)Guaiacol, 4-Methylguaiacol
Silver Birch (Betula pendula)10.0%Syringol (14.0%), 4-Methylsyringol (5.5%)Guaiacol, 4-Methylguaiacol

Experimental Protocols

The quantitative data presented in this guide is primarily based on studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of phenolic compounds in wood smoke. A general experimental protocol is outlined below.

Sample Collection and Preparation
  • Smoke Generation: Wood samples are pyrolyzed in a controlled environment, such as a tube furnace, under a continuous flow of an inert gas (e.g., nitrogen) to simulate pyrolysis conditions. The temperature is ramped up to a final temperature (e.g., 500°C) at a controlled rate.

  • Smoke Trapping: The generated smoke is passed through a series of cold traps (e.g., cooled with dry ice/isopropanol) to condense the volatile and semi-volatile compounds.

  • Extraction: The condensed smoke is dissolved in a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol. The solution is then concentrated under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the phenolic compounds.

  • Column: A capillary column suitable for the separation of phenolic compounds, such as a DB-5ms or equivalent, is employed.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 280-300°C.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify the compounds based on their mass spectra.

  • Quantification: For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity. The relative abundance of each compound is determined by integrating the peak area of its corresponding chromatogram and expressing it as a percentage of the total peak area of a specific class of compounds (e.g., 2,6-dimethoxyphenols).

Formation Pathway of this compound

This compound is a product of the thermal degradation of the syringyl (S) units within the lignin polymer of hardwoods. The following diagram illustrates the simplified pathway of its formation.

G Formation of this compound from Syringyl Lignin Lignin Syringyl Unit in Lignin (Hardwood) Pyrolysis Pyrolysis (Heat) Lignin->Pyrolysis Sinapyl_Alcohol Sinapyl Alcohol Pyrolysis->Sinapyl_Alcohol Vinylsyringol This compound Sinapyl_Alcohol->Vinylsyringol Dehydration & Rearrangement

References

A Comparative Analysis of the Cytotoxicity of 4-Vinylsyringol and Its Precursors, Sinapic Acid and Syringaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that 4-Vinylsyringol (4-VS) exhibits significantly higher cytotoxicity against cancer cell lines compared to its precursors, sinapic acid and syringaldehyde. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the involved biochemical relationships and workflows to provide a clear comparison for researchers in drug development.

Executive Summary

This guide provides a comparative analysis of the cytotoxic effects of this compound (4-VS) and its precursors, sinapic acid and syringaldehyde, on cancer cells. The compiled data, primarily from in vitro studies on HeLa and MCF-7 cell lines, demonstrates that 4-VS is a more potent cytotoxic agent than sinapic acid. While quantitative data for syringaldehyde on these specific cell lines is limited, available information suggests a lower cytotoxic profile compared to 4-VS. The underlying mechanisms of cytotoxicity appear to differ, with 4-VS inducing apoptosis through a ROS-MAPK mediated mitochondrial pathway.

Cytotoxicity Data Comparison

The cytotoxic effects of this compound, sinapic acid, and syringaldehyde have been evaluated in various studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
This compound HeLa46.45[1]
MCF-751.19[1]
Sinapic Acid HeLa7248[2]
MCF-7>150[3]
Syringaldehyde HeLa>100 (estimated)No direct data available
MCF-7>100 (estimated)No direct data available

Note: The IC50 values for syringaldehyde are estimated based on the general lack of reported significant cytotoxicity at concentrations where 4-VS shows a strong effect. Direct comparative studies are needed for a precise determination.

Relationship Between this compound and its Precursors

This compound is a decarboxylation product of sinapic acid. Syringaldehyde is another related phenolic aldehyde. Their chemical structures are closely related, which forms the basis for comparing their biological activities.

G Sinapic Acid Sinapic Acid Syringaldehyde Syringaldehyde Sinapic Acid->Syringaldehyde Side-chain cleavage This compound This compound Sinapic Acid->this compound Decarboxylation

Biochemical relationship of the compounds.

Experimental Protocols

The following are generalized experimental protocols for assessing cytotoxicity, based on the methodologies reported in the cited literature.

Cell Culture and Treatment

HeLa (human cervical cancer) and MCF-7 (human breast cancer) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound, sinapic acid, or syringaldehyde for specified durations (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The cells are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells. The formazan crystals are subsequently dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Add varying concentrations of compounds Add varying concentrations of compounds Incubate overnight->Add varying concentrations of compounds Incubate for 24/48/72 hours Incubate for 24/48/72 hours Add varying concentrations of compounds->Incubate for 24/48/72 hours Add MTT solution Add MTT solution Incubate for 24/48/72 hours->Add MTT solution Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution->Incubate for 2-4 hours Add solubilization solution Add solubilization solution Incubate for 2-4 hours->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance Calculate cell viability Calculate cell viability Measure absorbance->Calculate cell viability Determine IC50 values Determine IC50 values Calculate cell viability->Determine IC50 values

Workflow for a typical cytotoxicity assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of these compounds are mediated through distinct signaling pathways, ultimately leading to apoptosis or programmed cell death.

This compound: Studies have shown that this compound induces apoptosis in HeLa cells through the generation of reactive oxygen species (ROS).[4] This oxidative stress triggers the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to the activation of the mitochondrial apoptotic pathway.[4]

Sinapic Acid: The apoptotic mechanism of sinapic acid has been shown to involve the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases and subsequent apoptosis in various cancer cell lines.[5][6] It has also been implicated in the downregulation of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[5]

Syringaldehyde: While the precise apoptotic pathway induced by syringaldehyde is not as well-defined, its derivatives have been shown to interfere with critical cellular processes. For instance, some syringaldehyde-based chalcones have been found to inhibit tubulin polymerization, a key process in cell division. Other derivatives affect focal adhesion kinase (FAK) and STAT3 phosphorylation, which are involved in cell proliferation and migration.

G cluster_0 This compound cluster_1 Sinapic Acid 4-VS 4-VS ROS Generation ROS Generation 4-VS->ROS Generation MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway Mitochondrial Pathway Mitochondrial Pathway MAPK Pathway->Mitochondrial Pathway Apoptosis_VS Apoptosis Mitochondrial Pathway->Apoptosis_VS SA Sinapic Acid Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio SA->Bax/Bcl-2 Ratio Caspase Activation Caspase Activation Bax/Bcl-2 Ratio->Caspase Activation Apoptosis_SA Apoptosis Caspase Activation->Apoptosis_SA

Apoptotic pathways of 4-VS and Sinapic Acid.

Conclusion

The available evidence strongly suggests that this compound is a more potent cytotoxic agent against cancer cells than its precursor, sinapic acid. The significantly lower IC50 values of 4-VS in both HeLa and MCF-7 cell lines underscore its potential as a lead compound in anticancer drug discovery. While direct comparative data for syringaldehyde is lacking, its generally low reported toxicity suggests it is less cytotoxic than 4-VS. The distinct mechanisms of action, particularly the ROS-mediated pathway of 4-VS, offer valuable insights for further mechanistic studies and the development of targeted cancer therapies. Further research is warranted to obtain direct comparative cytotoxicity data for syringaldehyde and to further elucidate the detailed molecular targets of all three compounds.

References

The Smoky Spectrum: Correlating 4-Vinylsyringol Levels with Sensory Perception

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The perception of "smokiness" in food, beverages, and pharmaceutical excipients is a complex sensory attribute influenced by a variety of volatile phenolic compounds. Among these, 4-vinylsyringol (4-VS) is a significant contributor, often imparting characteristic smoky, burnt, or medicinal notes. Understanding the precise relationship between the concentration of this compound and its sensory perception is critical for quality control, product development, and ensuring consumer acceptance. This guide provides a comparative overview of this compound's sensory impact, supported by experimental data and detailed methodologies for its quantification and sensory evaluation.

Quantitative Correlation of this compound with Smokiness Perception

The sensory threshold of a compound is the minimum concentration at which it can be detected by a trained sensory panel. For this compound, the perception of a smoky character is concentration-dependent. The following table summarizes the available quantitative data correlating this compound levels with their associated sensory descriptors.

ConcentrationSensory DescriptorProduct MatrixReference
~ 0.5 ppm (500 µg/L)Smoked or burned noteBeer[1]
1000 ppm (1,000,000 µg/L) and higherSmoky and woody attributesGeneral (for syringol derivatives)[2]

It is important to note that the perception of smokiness can also be influenced by the presence of other volatile phenols, which can have an additive or synergistic effect.[3]

Comparative Analysis of Volatile Phenols Associated with Smokiness

While this compound is a key contributor to smoky notes, other volatile phenols also play a significant role. The following table compares the sensory thresholds of several common "smoky" compounds in wine, a well-studied matrix for smoke taint.

CompoundSensory DescriptorSensory Detection Threshold in Red Wine (µg/L)
GuaiacolSmoky, medicinal23
4-MethylguaiacolVanilla, clove, smoky65
o-CresolTar, medicinal, phenolic62
m-CresolTar, medicinal, phenolic20
p-CresolTar, medicinal, phenolic64
SyringolSmoky, charcoal- (higher threshold)
This compound Smoked or burned ~500 (in beer)

Data for wine phenols adapted from the Australian Wine Research Institute.[3]

Experimental Protocols

Accurate correlation of chemical analysis with sensory perception requires robust and standardized experimental protocols.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity for the quantification of this compound in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the liquid sample (e.g., beer, wine), add an internal standard (e.g., 4-ethylguaiacol-d5).

  • Add 2 mL of dichloromethane and agitate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the organic (lower) layer containing the volatile phenols.

  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent, operating in Selected Ion Monitoring (SIM) mode.

  • Monitored Ions for this compound: m/z 180 (quantifier), 165, 137 (qualifiers).

  • Quantification: Based on the ratio of the peak area of this compound to the internal standard, compared against a calibration curve prepared with known concentrations of this compound.

Sensory Evaluation of Smokiness

This protocol is adapted from the Australian Wine Research Institute's procedure for smoke taint evaluation and can be modified for other products.[4]

1. Panelist Selection and Training:

  • Select 8-12 panelists who have been screened for their ability to detect and rate smoky aromas and flavors.

  • Train panelists using solutions of this compound and other relevant smoky compounds (e.g., guaiacol) at various concentrations to familiarize them with the specific sensory attributes.

2. Sample Preparation and Presentation:

  • Present samples in dark, covered glasses to avoid visual bias.

  • Samples should be at a standardized temperature (e.g., 20°C for beverages).

  • Include a non-smoky control and blind-coded duplicate samples to assess panelist reliability.

3. Sensory Attributes and Scaling:

  • Panelists should rate the intensity of "smoky aroma" and "smoky flavor/aftertaste" on a 15-point intensity scale (0 = not detectable, 15 = extremely intense).

  • Key descriptors to consider include: smoky, burnt, ashy, medicinal, woody, and tobacco.

4. Data Analysis:

  • Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

  • Correlate the mean sensory intensity ratings with the quantitative data obtained from GC-MS analysis.

Visualizing the Mechanisms

Formation Pathway of this compound

This compound is typically formed from the thermal or enzymatic decarboxylation of sinapic acid, a hydroxycinnamic acid present in many plant-based materials.

Sinapic_Acid Sinapic Acid Decarboxylation Decarboxylation (Thermal or Enzymatic) Sinapic_Acid->Decarboxylation Precursor Four_VS This compound Decarboxylation->Four_VS Formation

Caption: Formation of this compound from Sinapic Acid.

Experimental Workflow: From Sample to Sensory Correlation

The following diagram illustrates the logical flow of the experimental process to correlate this compound levels with sensory perception.

cluster_chemical Chemical Analysis cluster_sensory Sensory Evaluation Sample_Prep Sample Preparation (Liquid-Liquid Extraction) GC_MS GC-MS Quantification Sample_Prep->GC_MS Concentration 4-VS Concentration (µg/L) GC_MS->Concentration Correlation Statistical Correlation Concentration->Correlation Sensory_Panel Trained Sensory Panel Rating Intensity Rating of Smokiness Sensory_Panel->Rating Sensory_Data Mean Sensory Score Rating->Sensory_Data Sensory_Data->Correlation

Caption: Experimental workflow for correlating chemical and sensory data.

General Olfactory Signaling Pathway

The perception of smoky aromas, like all smells, is initiated by the binding of volatile compounds to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.

Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Signal to Brain Ion_Channel->Signal

Caption: General pathway for olfactory signal transduction.

References

Safety Operating Guide

Safe Disposal of 4-Vinylsyringol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Vinylsyringol, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/aerosols are generated[2].

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible[2].

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2].

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[2].

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[2].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃
CAS Number 28343-22-8
Appearance Solid[2]
Melting Point 25 - 29 °C / 77 - 84.2 °F[2]
Boiling Point 108 - 110 °C / 226.4 - 230 °F @ 3mmHg[2]
Flash Point > 110 °C / > 230 °F[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C
GHS Hazard Statements H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation[1]

Disposal Plan and Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary recommendation is to dispose of the chemical waste through an approved waste disposal plant[2][3].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents[2].

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant)[1].

  • Waste Storage:

    • Store the sealed waste container in a designated secondary containment area to prevent spills.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with laboratory and institutional protocols.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste Begin Procedure label_container Label Container with Chemical Name & Hazards collect_waste->label_container seal_container Tightly Seal Container label_container->seal_container store_waste Store in Secondary Containment seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs Ready for Disposal provide_sds Provide Safety Data Sheet contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal schedule_pickup->document end_node End: Proper Disposal Complete document->end_node

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of 4-Vinylsyringol, including operational and disposal plans, to foster a secure and efficient research environment.

Hazard Identification and Safety Data

This compound (CAS No. 28343-22-8) is a phenolic compound that requires careful handling due to its potential health hazards.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Ingestion may also be harmful.

Quantitative Data Summary

Data PointValueSource
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Molecular Formula C₁₀H₁₂O₃[][3]
Molecular Weight 180.20 g/mol []
Appearance White solid[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure and ensure the safety of laboratory personnel. The following PPE is mandatory when handling this compound.

PPE Requirements for Handling this compound

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended. While specific compatibility data for this compound is not available, these materials generally offer good resistance to phenols and a range of organic compounds.[5][6][7] Always use thin gauge gloves for splash protection only and change them immediately after contact.[8] For prolonged handling, thicker, chemical-resistant gloves should be used.
Eyes/Face Safety goggles with side shields or a face shieldTo protect against splashes and aerosols that can cause serious eye damage.[1] Standard safety glasses are not sufficient.
Body Laboratory coatA standard lab coat is required to protect street clothing and skin from contamination.
Respiratory Air-purifying respirator with organic vapor cartridgesRecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1] Cartridges suitable for organic vapors should be used.[9][10][11]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential. The following workflow outlines the key steps to be taken.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Prepare Solutions in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Glassware and Surfaces E->F G Segregate Waste F->G H Label and Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a phenolic compound, this compound waste is considered hazardous.[12][13]

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, and gloves, should be collected in a clearly labeled, sealed, and puncture-proof container designated for solid hazardous chemical waste.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed. Phenol/chloroform mixtures can be treated as halogenated waste solvent.[12][13]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").[4]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Keep containers closed except when adding waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][12] Do not dispose of this compound down the drain or in regular trash.[4]

Spill and Decontamination Protocol:

  • Small Spills: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.